molecular formula C6H8N2O2 B046758 Ethyl 1H-imidazole-4-carboxylate CAS No. 23785-21-9

Ethyl 1H-imidazole-4-carboxylate

Cat. No.: B046758
CAS No.: 23785-21-9
M. Wt: 140.14 g/mol
InChI Key: KLWYPRNPRNPORS-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-4-carboxylate is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a carboxylate ester group strategically positioned on the imidazole core, a privileged scaffold found in a multitude of biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in the synthesis of histamine H3 receptor ligands, kinase inhibitors, and various angiotensin II receptor antagonists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-imidazole-5-carboxylate
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InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KLWYPRNPRNPORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60178471
Record name Ethyl 4(5)-imidazolecarboxylate
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Molecular Weight

140.14 g/mol
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CAS No.

23785-21-9
Record name Ethyl 4(5)-imidazolecarboxylate
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Record name Ethyl 4(5)-imidazolecarboxylate
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Record name Ethyl 1H-imidazole-4-carboxylate
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Record name ETHYL 4(5)-IMIDAZOLECARBOXYLATE
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Foundational & Exploratory

Ethyl 1H-imidazole-4-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1H-imidazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring system is a crucial component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][2] Referred to as a "biocatalyst" and "bioligand," the imidazole moiety is known for its proton-donating and -accepting properties.[1] Consequently, this compound serves as a vital building block and intermediate in the synthesis of a wide array of compounds, particularly in the field of medicinal chemistry and drug development.[3][4] Its derivatives have been investigated for various therapeutic applications, including as anti-tuberculosis agents, anticancer compounds, and antihypertensives like Olmesartan.[5][6][7]

Chemical Structure and Identifiers

The structural identity of this compound is defined by several key descriptors and registry numbers that ensure its unambiguous identification in chemical databases and literature.

Identifier TypeValueReference
IUPAC Name This compound[8]
CAS Number 23785-21-9[8][9][10][11]
Molecular Formula C₆H₈N₂O₂[8][9][10][12]
SMILES String O=C(OCC)C1=CNC=N1
InChI 1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)[8]
InChI Key KLWYPRNPRNPORS-UHFFFAOYSA-N[8]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis. It typically appears as a white crystalline powder.[9]

PropertyValueReference
Molecular Weight 140.14 g/mol [8][9]
Melting Point 160-162 °C[9][12]
Boiling Point 319.5 ± 15.0 °C (Predicted at 760 mmHg)[9][12]
Density 1.214 ± 0.06 g/cm³ (Predicted)[9][12]
Solubility Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water.[9][12]
Vapor Pressure 0.00723 mmHg at 25°C[9]
Refractive Index 1.521[9]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves a multi-step process starting from simple precursors like glycine.[1] This pathway highlights fundamental organic reactions, including acylation, esterification, condensation, and oxidative desulfurization.

G A Glycine B Acetyl Glycine A->B C Acetyl Glycine Ethyl Ester B->C D 2-Mercapto-4-imidazole Formate Ethyl Ester C->D E This compound D->E R1 Acetic Anhydride R1->B R2 Ethanol, Cation Exchange Resin R2->C R3 NaH, Methyl Formate, Potassium Thiocyanate, Conc. HCl R3->D R4 Hydrogen Peroxide (50%) R4->E

Figure 1. Synthetic workflow for this compound.
Detailed Synthesis Protocol

The following protocol is a detailed four-step synthesis adapted from established literature.[1]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.[1]

  • While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.[1]

  • Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[1]

  • Freeze the mixture overnight to facilitate crystallization.[1]

  • Collect the white solid by filtration, wash the filter cake with a small amount of ice water, and dry to yield acetyl glycine.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a 250 mL round-bottom flask, add 11.7g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin.[1]

  • Stir the mixture vigorously and heat to reflux for 3 hours.[1]

  • After cooling to room temperature, filter to recover the resin.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product, acetyl glycine ethyl ester.[1]

Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester

  • In a 100 mL three-necked flask protected with N₂, add 2.6g of NaH (60% dispersion, 0.065 mol) and 15 mL of toluene.[1]

  • Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C.[1]

  • Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[1]

  • Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.[1]

  • Dissolve the condensate in ice water, add 6.8g (0.07 mol) of potassium thiocyanate, and slowly add 13.5g of concentrated hydrochloric acid at 0°C.[1]

  • Heat the mixture to 55-60°C for 4 hours, then cool and freeze overnight to precipitate the crude product.[1]

  • Recrystallize from ethanol to obtain the purified light yellow solid.[1]

Step 4: Synthesis of this compound

  • Dissolve 0.5g (0.003 mol) of the 2-mercapto intermediate in 2.5g (0.035 mol) of 50% hydrogen peroxide at 15°C.[1]

  • Heat the solution to 55-60°C and maintain for 2 hours.[1]

  • Cool to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate white crystals.[1]

  • Freeze the mixture overnight, filter, and dry the crude product.[1]

  • Recrystallize with water to obtain the pure white solid of this compound.[1]

Spectroscopic Analysis

Characterization of this compound is routinely performed using a suite of spectroscopic techniques to confirm its structure and purity.[13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), a singlet for the imidazole ring proton, and potentially broad signals for the N-H protons of the imidazole ring.[13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display unique signals for each carbon atom, including the ester carbonyl carbon, the two carbons of the ethyl group, and the carbons within the imidazole ring.[13]

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : The FT-IR spectrum provides confirmation of functional groups. Characteristic absorption bands would be observed for the N-H stretching of the imidazole ring, the C=O stretching of the ethyl ester, and various C-N and C-C stretching vibrations from the imidazole core.[13]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition (C₆H₈N₂O₂).[13] The fragmentation pattern can also provide additional structural information.

Reactivity and Biological Significance

This compound is a versatile intermediate due to the reactivity of its functional groups. The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium carbonate solution) to yield 1H-imidazole-4-carboxylic acid, another important synthetic precursor.[14][15][16]

Its primary significance lies in its role as a key building block for synthesizing more complex molecules with potential therapeutic applications.[3]

G A This compound B Antihypertensive Agents (e.g., Olmesartan Intermediate) A->B Grignard Reaction & Further Modification C Anticancer Agents A->C N-1 Substitution & Amidation D Anti-HIV Agents (LEDGF/p75-IN Inhibitors) A->D Hydrolysis & Amide Coupling E Anti-Tuberculosis Agents A->E Structural Modification

Figure 2. Role of this compound in drug development.
  • Antihypertensive Drugs : It is a key intermediate in the synthesis of Olmesartan, a nonpeptide angiotensin II receptor antagonist used to treat high blood pressure.[5]

  • Anticancer Research : Derivatives, such as N-1 substituted 5-amino-imidazole-4-carboxylates, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6] Some derivatives have been shown to inhibit tumor cell colony formation, induce apoptosis, and reduce mitochondrial membrane potential in cancer cells.[6]

  • Anti-HIV Research : The corresponding carboxylic acid and carbohydrazide derivatives have been designed as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase, a key process in viral replication.[17]

  • Anti-Tuberculosis Agents : The compound itself is considered part of a class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives that have shown potential as anti-tuberculosis agents.[3][7]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable scaffold in medicinal chemistry. Its role as a key intermediate in the development of drugs targeting a range of diseases, from hypertension to cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide provides a foundational overview of its chemical structure, properties, synthesis, and applications, serving as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of Novel Ethyl 1H-imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 1H-imidazole-4-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a crucial pharmacophore found in numerous biologically active molecules. This document details established and novel synthetic methodologies, complete with experimental protocols and comparative quantitative data to aid researchers in selecting and implementing the most suitable pathway for their specific needs.

Multi-step Synthesis from Glycine

A well-established and cost-effective method for the synthesis of the parent this compound utilizes readily available glycine as the starting material. The pathway involves a four-step process: acylation, esterification, cyclization, and subsequent desulfurization.[1]

Synthesis Pathway Overview

The overall transformation from glycine to this compound is depicted below.

G Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Acetic Anhydride AcetylGlycineEthylEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEthylEster Ethanol, Cation Exchange Resin MercaptoimidazoleEster 2-Mercapto-4-imidazole formate ethyl ester AcetylGlycineEthylEster->MercaptoimidazoleEster 1. NaH, Methyl Formate 2. KSCN, HCl FinalProduct This compound MercaptoimidazoleEster->FinalProduct Hydrogen Peroxide

Caption: Synthesis of this compound from Glycine.

Experimental Protocol

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a suitable flask.

  • While stirring at 20°C, add 47 mL of acetic anhydride in batches.

  • Continue stirring the reaction mixture at 20°C for 2 hours.

  • Freeze the mixture overnight to facilitate precipitation.

  • Filter the solid, wash with a small amount of ice water, and dry to obtain acetyl glycine.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool the mixture to room temperature and filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to precipitate the solid product.

  • Filter and dry the solid to obtain acetyl glycine ethyl ester.[1]

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

  • To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of 60% NaH (0.065 mol) and 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and stand overnight.

  • Dissolve the resulting condensate in 21.6 g of ice water.

  • Separate the aqueous layer and add 6.8 g of potassium thiocyanate (0.07 mol).

  • At 0°C, slowly add 13.5 g of concentrated hydrochloric acid.

  • Heat the mixture to 55°C-60°C and maintain for 4 hours with stirring.

  • Cool, concentrate to remove residual toluene, and freeze overnight to precipitate the product.

  • Filter and recrystallize from ethanol to obtain the desired product.[1]

Step 4: Synthesis of this compound

  • Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat the solution to 55°C-60°C and maintain for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

  • Freeze overnight, filter, and dry the crude product.

  • Recrystallize from water to obtain pure this compound.[1]

Quantitative Data
StepProductYield
1. Acylation of GlycineAcetyl Glycine86.8%
2. Esterification of Acetyl GlycineAcetyl Glycine Ethyl Ester83.3%
3. Cyclization and Formation of Thiol2-Mercapto-4-imidazole formate ethyl ester32.9%
4. DesulfurizationThis compound54%

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for preparing 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2] A three-component variation allows for the in-situ formation of the aldimine from an aldehyde and a primary amine.[2]

Synthesis Pathway Overview

G Aldehyde Aldehyde Aldimine Aldimine Aldehyde->Aldimine Amine Primary Amine Amine->Aldimine Cycloadduct Intermediate Cycloadduct Aldimine->Cycloadduct TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Cycloadduct Imidazole 1,5-Disubstituted Imidazole Cycloadduct->Imidazole Elimination of p-toluenesulfinic acid

Caption: Van Leusen Imidazole Synthesis.

Experimental Protocol (General)

A general procedure for the Van Leusen three-component reaction is as follows:

  • An aldehyde and a primary amine are condensed in a suitable solvent to form the aldimine in situ.

  • Tosylmethyl isocyanide (TosMIC) is then added to the reaction mixture.

  • The reaction proceeds via a stepwise cycloaddition under basic conditions.

  • The intermediate 4-tosyl-2-imidazoline eliminates p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole.[2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, higher yields, and cleaner reactions.[3] This methodology has been successfully applied to the synthesis of various imidazole derivatives.

One-Pot Synthesis of Imidazole-4-carboxylates

A one-pot, multi-component procedure for the synthesis of diversely functionalized imidazole-4-carboxylates involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[4]

Synthesis Pathway Overview

G DiazaDiene 1,2-Diaza-1,3-diene Ylide Azavinyl Azomethine Ylide DiazaDiene->Ylide Amine Primary Amine Amine->Ylide Aldehyde Aldehyde Aldehyde->Ylide Imidazole Imidazole-4-carboxylate Ylide->Imidazole Microwave Irradiation (150°C, 20 min)

Caption: Microwave-Assisted One-Pot Imidazole Synthesis.

Experimental Protocol
  • A solution of a 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL) in a microwave glass vial is treated with a primary amine (0.57 mmol) at room temperature until decolorization.

  • An aldehyde (1.08 mmol) is added, and the vessel is sealed.

  • The mixture is heated under microwave irradiation at 150°C for 20 minutes.

  • The solvent is evaporated under reduced pressure, and the crude residue is purified by column chromatography.[4]

Quantitative Data for Microwave-Assisted Synthesis
ProductMethodYield
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateA78%
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateB77%
Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylateA83%
Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylateB62%
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylateA80%
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylateB31%
Ethyl 3-tert-butyl-5-methyl-3H-imidazole-4-carboxylateA44%
Ethyl 3-tert-butyl-5-methyl-3H-imidazole-4-carboxylateB50%
Method A and B may refer to slight variations in the reaction setup or starting materials as described in the source literature.[4]

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic multi-component reaction for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5] This method is versatile and can be adapted for the synthesis of a wide range of substituted imidazoles.

Synthesis Pathway Overview

G Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Ammonia Ammonia / Primary Amine Ammonia->Diimine Imidazole Substituted Imidazole Diimine->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole

Caption: Debus-Radziszewski Imidazole Synthesis.

Experimental Protocol (General)

A general procedure involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or one equivalent of ammonia and one of a primary amine) in a suitable solvent, often an alcohol. The reaction can be promoted by heat or microwave irradiation.[6]

Synthesis via Cycloaddition with Ethyl Isocyanoacetate

A modern and efficient approach for the synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylate esters involves the cycloaddition reaction of ethyl isocyanoacetate with various electrophiles, such as imidoyl chlorides.[7]

Experimental Protocol
  • A mixture of stoichiometric amounts of ethyl isocyanoacetate and a base (e.g., DBU) in a dry solvent (e.g., THF) under an inert atmosphere is cooled to -78°C.

  • The imidoyl chloride is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours).

  • The desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate is then isolated and purified, typically by column chromatography.[7]

Quantitative Data

The yields for the synthesis of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates via this method are generally in the range of 60-80%, depending on the specific substrates used.[7]

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of synthetic pathways. The choice of method will depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of green chemistry principles. The traditional multi-step synthesis from glycine offers a cost-effective route to the parent compound. The Van Leusen and Debus-Radziszewski reactions provide versatile platforms for creating substituted imidazoles. Modern techniques, such as microwave-assisted synthesis and cycloaddition reactions with isocyanoacetates, offer advantages in terms of reaction efficiency and speed. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development.

References

Biological activity of substituted Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Ethyl 1H-imidazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous clinically significant molecules due to its unique electronic characteristics and ability to engage in various biological interactions. Among the diverse range of imidazole-containing compounds, substituted ethyl 1H-imidazole-4-carboxylates have emerged as a versatile and promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Synthesis of Substituted Ethyl 1H-imidazole-4-carboxylates

The synthesis of the ethyl 1H-imidazole-4-carboxylate core and its derivatives can be achieved through several synthetic routes. A general and widely applicable method involves the cyclocondensation of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For the synthesis of specifically substituted ethyl 1H-imidazole-4-carboxylates, multi-step procedures are often employed, allowing for the introduction of various substituents at the N-1, C-2, and C-5 positions of the imidazole ring.

A representative synthetic workflow for obtaining substituted ethyl 1H-imidazole-4-carboxylates is depicted below. This multi-step synthesis often begins with readily available starting materials and proceeds through key intermediates to yield the desired substituted imidazole derivatives.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Glycine, Ethyl Acetoacetate, Amidines) intermediate1 Formation of Key Intermediate (e.g., α-amino ketone or imine) start->intermediate1 cyclization Cyclization Reaction (e.g., with formamidine acetate or orthoesters) intermediate1->cyclization esterification Esterification cyclization->esterification substitution Introduction of Substituents (N-alkylation, C-arylation, etc.) esterification->substitution final_product Substituted Ethyl 1H-imidazole-4-carboxylate substitution->final_product

Caption: A generalized workflow for the synthesis of substituted ethyl 1H-imidazole-4-carboxylates.

Biological Activities and Quantitative Data

Substituted ethyl 1H-imidazole-4-carboxylates exhibit a broad spectrum of biological activities. The nature and position of the substituents on the imidazole ring play a crucial role in determining the potency and selectivity of these compounds. This section summarizes the key biological activities with quantitative data presented in structured tables.

Anticancer Activity

Several substituted this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.

Table 1: Anticancer Activity of Substituted Ethyl 1H-imidazole-4-carboxylates

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate5-amino, 1-dodecylHeLa (cervical)0.737 ± 0.05[1]
HT-29 (colon)1.194 ± 0.02[1]
Imidazole Derivative 5 5-(4-methoxyphenyl), 1-arylideneamino, 2-thioxoMCF-7 (breast)< 5[2]
HepG2 (liver)< 5[2]
HCT-116 (colon)< 5[2]
Antimicrobial Activity

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Substituted ethyl 1H-imidazole-4-carboxylates have been investigated for their activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of Substituted Ethyl 1H-imidazole-4-carboxylates and Related Derivatives

CompoundSubstituentsMicroorganismMIC (µg/mL)Reference
Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetateComplex triazole substituentShigella flexneri78[3]
Listeria monocytogenes312[3]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideN-cyclohexyl acetamide at N-1Staphylococcus aureus-[4]
Bacillus subtilis-[4]
Escherichia coli-[4]
Pseudomonas aeruginosa-[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Certain imidazole derivatives have shown selective inhibition of COX-2, which is associated with a more favorable side-effect profile compared to non-selective NSAIDs.

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

CompoundSubstituentsTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazole Derivative 5b 1-benzyl, 2-(methylsulfonyl), 5-substitutedCOX-20.71115[5]
Thiophene Carboxamide VIIa 2-benzamido, 5-ethyl, N-(4-fluorophenyl)COX-20.2967.24[6]
Celecoxib (Reference)-COX-20.4233.8[6]
Enzyme Inhibitory Activity

The ability of substituted imidazoles to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors. Kinases, in particular, are important targets in cancer and inflammatory diseases.

Table 4: Kinase Inhibitory Activity of Imidazole Derivatives

CompoundSubstituentsKinase TargetIC50 (nM)Reference
Imidazole Carboxamide 22 2,4-disubstituted carboxamideTAK155 (Kd)[7]
Imidazo[1,2-a]quinoxaline AX13587 Fused imidazole derivativeJNK1160[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Synthesis of this compound

This protocol describes a four-step synthesis of the parent compound, this compound.

  • Step 1: Synthesis of Acetyl Glycine: Glycine (0.30 mol) is dissolved in water (96 mL), and acetic anhydride (0.50 mol) is added in portions with stirring at 20°C. The reaction mixture is stirred for 2 hours and then cooled to induce crystallization. The product is filtered, washed with ice water, and dried.[9]

  • Step 2: Synthesis of Acetyl Glycine Ethyl Ester: Acetyl glycine (0.10 mol) is refluxed in ethanol (117 mL) in the presence of a strong acidic cation exchange resin for 3 hours. The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield the ester.[9]

  • Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: Sodium hydride (0.065 mol) is suspended in toluene (15 mL) under a nitrogen atmosphere. Methyl formate (15 mL) is added, followed by a solution of acetyl glycine ethyl ester (0.06 mol) in toluene. The resulting mixture is allowed to stand overnight. The product is then treated with an aqueous solution of potassium thiocyanate (0.07 mol) and concentrated hydrochloric acid (0.125 mol) and heated to 55-60°C for 4 hours. After cooling and workup, the crude product is recrystallized from ethanol.[9]

  • Step 4: Synthesis of this compound: The 2-mercaptoimidazole derivative (0.003 mol) is dissolved in 50% hydrogen peroxide (0.035 mol) at 15°C and then heated to 55-60°C for 2 hours. After cooling, the solution is neutralized with saturated sodium carbonate solution to precipitate the product, which is then recrystallized from water.[9]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Inhibitor Preparation: Dilute human recombinant COX-2 enzyme in COX assay buffer. Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, COX cofactor, and the test inhibitor or vehicle control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity. The IC50 value is calculated from the dose-response curve of the inhibitor.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental processes, this section includes diagrams of key signaling pathways and a typical workflow for drug discovery and evaluation.

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory and immune responses. Its inhibition by small molecules, including imidazole derivatives, is a promising therapeutic strategy.

cluster_tak1 TAK1 Signaling Pathway tnf TNF-α tnfr TNFR tnf->tnfr il1 IL-1β il1r IL-1R il1->il1r traf TRAFs tnfr->traf il1r->traf tab TAB1/2 traf->tab tak1 TAK1 tab->tak1 ikk IKK complex tak1->ikk jnk_p38 JNK/p38 tak1->jnk_p38 nfkb NF-κB ikk->nfkb inflammation Inflammatory Response nfkb->inflammation jnk_p38->inflammation inhibitor Imidazole Inhibitor inhibitor->tak1

Caption: Inhibition of the TAK1 signaling pathway by substituted imidazole derivatives.

JNK3 Signaling Pathway

c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases. Inhibition of JNK3 is a potential therapeutic approach for these conditions.

cluster_jnk3 JNK3 Signaling Pathway stress Cellular Stress (Oxidative, ER stress) ask1 ASK1 stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 jnk3 JNK3 mkk4_7->jnk3 cjun c-Jun jnk3->cjun apoptosis Neuronal Apoptosis cjun->apoptosis inhibitor Imidazole Inhibitor inhibitor->jnk3

Caption: Inhibition of the JNK3 signaling pathway, a target in neurodegenerative diseases.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from substituted ethyl 1H-imidazole-4-carboxylates involves a multi-stage workflow, from initial synthesis to preclinical evaluation.

cluster_workflow Drug Discovery and Evaluation Workflow synthesis Synthesis of Imidazole Library screening In Vitro Biological Screening (e.g., MTT, MIC) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->screening in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

Caption: A typical workflow for the discovery and development of new therapeutic agents.

Conclusion

Substituted ethyl 1H-imidazole-4-carboxylates represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel imidazole-based therapeutics. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds holds great promise for addressing unmet medical needs.

References

Spectroscopic Profile of Ethyl 1H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-imidazole-4-carboxylate (CAS No: 23785-21-9), a key building block in pharmaceutical and chemical synthesis. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.3Triplet3H-CH₃ (Ethyl group)
~4.3Quartet2H-CH₂- (Ethyl group)
~7.7Singlet1HH-5 (Imidazole ring)
~7.9Singlet1HH-2 (Imidazole ring)
~12.5 (broad)Singlet1HN-H (Imidazole ring)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~14.5-CH₃ (Ethyl group)
~60.0-CH₂- (Ethyl group)
~118.0C-5 (Imidazole ring)
~136.0C-4 (Imidazole ring)
~138.0C-2 (Imidazole ring)
~163.0C=O (Ester carbonyl)
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 2800BroadN-H stretching (Imidazole ring)
~2980MediumC-H stretching (Aliphatic)
~1720StrongC=O stretching (Ester carbonyl)
~1580MediumC=N stretching (Imidazole ring)
~1470MediumC=C stretching (Imidazole ring)
~1240StrongC-O stretching (Ester)
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityAssignment
140High[M]⁺ (Molecular Ion)
112Moderate[M - C₂H₄]⁺
95High[M - OC₂H₅]⁺
68HighImidazole ring fragment

Experimental Protocols

Standard procedures for the acquisition of spectroscopic data for a solid organic compound like this compound are detailed below.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

  • Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

To further elucidate the relationships between the compound's structure and its spectroscopic signatures, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (for NMR, MS) Sample->Dissolution Grinding\n(for IR) Grinding (for IR) Sample->Grinding\n(for IR) NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Grinding\n(for IR)->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for spectroscopic analysis.

Functional_Groups_Signals cluster_signals Expected Spectroscopic Signals Molecule This compound Imidazole Ring Ethyl Group Ester Carbonyl NMR_Signals NMR Signals ¹H: ~7.7, 7.9 (ring), 4.3 (q), 1.3 (t) ppm ¹³C: ~138, 136, 118 (ring), 163 (C=O) ppm Molecule:f0->NMR_Signals Ring Protons & Carbons Molecule:f1->NMR_Signals Aliphatic Protons & Carbons IR_Signals IR Signals ~3100 (N-H) ~1720 (C=O) ~1240 (C-O) cm⁻¹ Molecule:f0->IR_Signals N-H Stretch Molecule:f2->IR_Signals C=O Stretch MS_Signals MS Signals m/z 140 [M]⁺ m/z 95 [M-OC₂H₅]⁺ Molecule->MS_Signals Molecular Ion & Fragments

Key functional groups and their expected signals.

An In-depth Technical Guide to Imidazole-4-Carboxylate Esters: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Among its vast array of derivatives, imidazole-4-carboxylate esters represent a significant class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of these esters, details their synthesis through various experimental protocols, and explores their applications in drug development, with a focus on their antiplatelet and anticancer properties.

Discovery and History

The history of imidazole-4-carboxylate esters is intrinsically linked to the discovery and synthesis of the imidazole nucleus itself. The first synthesis of imidazole, then named "glyoxaline," was reported in 1858 by the German chemist Heinrich Debus. He obtained the parent heterocycle through the condensation of glyoxal and formaldehyde in the presence of ammonia.[2] This reaction, now known as the Debus synthesis, laid the groundwork for the exploration of imidazole chemistry.

While the exact date of the first synthesis of an imidazole-4-carboxylate ester is not clearly documented in early literature, the functionalization of the imidazole ring at various positions, including the formation of carboxylic acids and their subsequent esterification, followed the initial discovery of the ring system. Early methods for the preparation of imidazole carboxylic acids often involved the hydrolysis of precursor molecules. For instance, the hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous sodium hydroxide yields imidazole-4,5-dicarboxylic acid, which can then be selectively decarboxylated and esterified to produce the desired imidazole-4-carboxylate ester.[2]

A significant advancement in imidazole synthesis was the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this method is primarily used for the synthesis of substituted imidazoles, modifications of this and other classical methods have been adapted over the years to produce a wide variety of imidazole derivatives, including those with the carboxylate ester functionality.

The development of more sophisticated synthetic techniques in the 20th and 21st centuries, such as microwave-assisted synthesis and multi-component reactions, has greatly facilitated the efficient and diverse synthesis of imidazole-4-carboxylate esters, enabling extensive exploration of their structure-activity relationships (SAR) for various therapeutic applications.

Synthesis of Imidazole-4-Carboxylate Esters

A variety of synthetic methodologies have been developed for the preparation of imidazole-4-carboxylate esters, ranging from classical multi-step procedures to modern, highly efficient one-pot and microwave-assisted reactions.

Synthesis of Ethyl Imidazole-4-carboxylate from Glycine

One established method for the synthesis of the parent ethyl imidazole-4-carboxylate starts from the readily available amino acid, glycine. This multi-step synthesis involves acylation, esterification, condensation, cyclization, and a final oxidation step.[3]

Experimental Protocol:

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • Under stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.

  • After 30 minutes, add the remaining acetic anhydride and continue stirring at 20°C for 2 hours.

  • Freeze the mixture overnight.

  • Filter the precipitate, wash with a small amount of ice water, and dry to obtain acetyl glycine.[3]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool to room temperature, filter to recover the resin, and concentrate the filtrate under vacuum to obtain acetyl glycine ethyl ester.[3]

Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylate Ethyl Ester

  • In a setup with mechanical stirring and under a nitrogen atmosphere, slowly add 15 mL of methyl formate to a slurry of sodium methoxide in toluene, maintaining the temperature between 15°C and 19°C.

  • Cool the mixture to 0°C and slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature.

  • After the reaction is complete, dissolve the resulting condensate in ice water.

  • To the aqueous layer, add 6.8 g (0.07 mol) of potassium thiocyanate and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

  • Cool, concentrate, and freeze overnight to precipitate the crude 2-mercapto-4-imidazolecarboxylate ethyl ester.[3]

Step 4: Synthesis of Ethyl Imidazole-4-carboxylate

  • Dissolve 0.5 g (0.003 mol) of the 2-mercapto derivative in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat to 55-60°C and react for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the crude product.

  • Recrystallize from water to obtain pure ethyl imidazole-4-carboxylate.[3]

Microwave-Assisted One-Pot Synthesis of Substituted Imidazole-4-Carboxylates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot, multi-component approach for the synthesis of diversely functionalized imidazole-4-carboxylates has been developed, utilizing the 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes (DDs).[4]

Experimental Protocol (Method B):

  • In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Add the desired primary amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

  • Add the appropriate aldehyde (1.08 mmol).

  • Seal the vessel and heat under microwave irradiation at 150°C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to yield the desired imidazole-4-carboxylate.[4]

Workflow for Microwave-Assisted Synthesis:

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification A 1,2-Diaza-1,3-diene in Acetonitrile D Sealed Vial at 150°C for 20 min A->D B Primary Amine B->D C Aldehyde C->D E Solvent Evaporation D->E F Column Chromatography E->F G Imidazole-4-carboxylate Ester F->G

Caption: Microwave-assisted one-pot synthesis workflow.

Applications in Drug Development

Imidazole-4-carboxylate esters have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. Their applications as antiplatelet and anticancer agents are particularly noteworthy.

Antiplatelet Activity

Several imidazole-4-carboxylate ester derivatives have been identified as potent antiplatelet agents.[5][6] These compounds often act by antagonizing platelet receptors or inhibiting enzymes involved in the signaling cascade of platelet aggregation.

Mechanism of Action and Signaling Pathways:

Platelet aggregation is a complex process involving multiple signaling pathways. One of the key pathways is initiated by the binding of adenosine diphosphate (ADP) to its P2Y12 receptor on the platelet surface. This leads to a cascade of intracellular events, ultimately resulting in platelet activation and aggregation.[7][8] Some imidazole-4-carboxylate esters have been shown to exhibit ADP antagonistic properties.[5] Another important pathway involves the enzyme cyclooxygenase-1 (COX-1), which is responsible for the synthesis of thromboxane A2, a potent platelet agonist. Inhibition of COX-1 is a common mechanism for antiplatelet drugs.

G cluster_0 Platelet Aggregation Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC inhibits cAMP cAMP AC->cAMP produces Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation inhibits Imidazole_Ester Imidazole-4-carboxylate Ester (ADP Antagonist) Imidazole_Ester->P2Y12 blocks

Caption: Inhibition of the P2Y12 signaling pathway.

Quantitative Data on Antiplatelet Activity:

The following table summarizes the inhibitory concentrations (IC50) of selected imidazole-4-carboxylate derivatives against various inducers of platelet aggregation.

CompoundInducerIC50 (µM)Mechanism of Action
Ester 5cPAF1PAF Antagonist
Collagen-COX-1 Inhibitor (IC50 = 0.4 µM)
Carboxamide 6cADP2ADP Antagonist
Compound 6gPAF4PAF Antagonist, COX-1 Inhibitor (IC50 = 1 µM)
Derivative 6iAdrenaline0.15Adrenergic Antagonist
PAF0.66PAF Antagonist

Data sourced from Rehse et al.[5]

Anticancer Activity

The imidazole scaffold is a privileged structure in the development of anticancer drugs.[9] Imidazole-4-carboxylate esters and their derivatives have been investigated for their potential as anticancer agents, with various mechanisms of action identified.[10]

Mechanism of Action and Signaling Pathways:

The anticancer effects of imidazole derivatives are diverse and can involve:

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Imidazole-based compounds have been developed to target and inhibit specific kinases, thereby blocking tumor cell proliferation and metastasis.[9]

  • Induction of Apoptosis: Some imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells, often by increasing the intracellular levels of reactive oxygen species (ROS).[9]

  • Tubulin Polymerization Inhibition: Disruption of the microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis. Certain imidazole derivatives have been shown to interfere with microtubule assembly.[10]

G cluster_0 Anticancer Mechanisms of Imidazole Derivatives Imidazole_Ester Imidazole-4-carboxylate Ester Derivative Kinase Kinase Signaling (e.g., EGFR, Bcr-Abl) Imidazole_Ester->Kinase inhibits ROS Increased ROS Imidazole_Ester->ROS induces Tubulin Tubulin Polymerization Imidazole_Ester->Tubulin inhibits Proliferation Cell Proliferation and Metastasis Kinase->Proliferation promotes Apoptosis Apoptosis ROS->Apoptosis Microtubules Microtubule Formation Tubulin->Microtubules Cell_Cycle Cell Cycle Arrest Microtubules->Cell_Cycle

Caption: Multiple anticancer mechanisms of imidazole derivatives.

Quantitative Data on Anticancer Activity:

The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 22NUGC-3 (Gastric)0.05
Compound 49Various1.98 - 4.07
Compound 3dMCF-7 (Breast)43.4
MDA-MB-231 (Breast)35.9
Compound 4dMCF-7 (Breast)39.0
MDA-MB-231 (Breast)35.1

Data compiled from various sources.[1][10][11]

Conclusion

Imidazole-4-carboxylate esters have a rich history rooted in the fundamental discoveries of imidazole chemistry. Modern synthetic advancements have made this class of compounds readily accessible, paving the way for extensive research into their therapeutic potential. Their demonstrated efficacy as both antiplatelet and anticancer agents highlights the versatility of the imidazole scaffold. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drug candidates for a range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the discovery, synthesis, and application of these promising molecules.

References

The Pivotal Role of Ethyl 1H-imidazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery. Among the myriad of imidazole-containing building blocks, Ethyl 1H-imidazole-4-carboxylate has emerged as a particularly versatile and valuable starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the development of anticancer, antimicrobial, and antiviral agents, complete with experimental protocols and quantitative data analysis.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound serves as a key intermediate in the synthesis of molecules targeting a wide spectrum of diseases. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and cardiovascular medicine. The imidazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites, making it an ideal pharmacophore for modulating biological processes.[1][2]

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown considerable promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation.[3][4]

Inhibition of Tubulin Polymerization: A significant number of imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[4] These agents can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. By competing with ATP for the kinase binding site, these compounds can block signaling pathways that are aberrantly activated in cancer.[5] Key targets include Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound IDTarget Cell LineIC50 (µM)Citation
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HeLa (Cervical Cancer)0.737 ± 0.05[7]
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HT-29 (Colon Cancer)1.194 ± 0.02[7]
Compound 37 (benzimidazole-pyrazole derivative)A549 (Lung Cancer)2.2[6]
Compound 38 (benzimidazole-pyrazole derivative)A549 (Lung Cancer)2.8[6]
Compound 22 (benzimidazole sulfonamide)A549 (Lung Cancer)0.15[8]
Compound 22 (benzimidazole sulfonamide)HeLa (Cervical Cancer)0.21[8]
Compound 22 (benzimidazole sulfonamide)HepG2 (Liver Cancer)0.33[8]
Compound 22 (benzimidazole sulfonamide)MCF-7 (Breast Cancer)0.17[8]
Compound 43 (xanthine derivative)MCF-7 (Breast Cancer)0.8[8]
Antimicrobial and Antiviral Potential

The imidazole scaffold is also a critical component in the development of agents to combat infectious diseases.

Antimicrobial Activity: this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[9][10] The mechanism of action often involves the disruption of essential microbial enzymes or cellular structures.

Antiviral Activity (HIV-1 Integrase Inhibition): A notable application of this scaffold is in the design of HIV-1 integrase inhibitors.[11] These compounds block the integration of the viral genome into the host cell's DNA, a crucial step in the HIV replication cycle.

Quantitative Data on Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative this compound derivative.

Compound IDTarget MicroorganismMIC (µg/mL)Citation
Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate Shigella flexneri78[12]
Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate Listeria monocytogenes312[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from glycine.[13]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water.

  • Add 47 mL of acetic anhydride (0.50 mol) in portions with stirring at 20°C.

  • Continue stirring for 2 hours.

  • Cool the mixture to induce crystallization, filter, wash with cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • Reflux a mixture of 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic cation exchange resin for 3 hours.

  • Filter to remove the resin and concentrate the filtrate under reduced pressure to obtain the ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylic acid ethyl ester

  • Add 2.6g of 60% NaH to 15 mL of toluene.

  • Slowly add 15 mL of methyl formate at 15-19°C.

  • Add a solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene.

  • Allow the reaction to proceed overnight.

  • The resulting intermediate is dissolved in ice water, and after separation of the aqueous layer, 6.8g of potassium thiocyanate and 13.5g of concentrated hydrochloric acid are added at 0°C.

  • The mixture is heated to 55-60°C for 4 hours.

  • Cooling and filtration yield the 2-mercaptoimidazole derivative.

Step 4: Synthesis of this compound

  • Dissolve 0.5g of the 2-mercaptoimidazole derivative (0.003 mol) in 2.5g of 50% hydrogen peroxide at 15°C.

  • Heat the reaction to 55-60°C for 2 hours.

  • Neutralize with a saturated sodium carbonate solution to a pH of 7.

  • Cool to crystallize, filter, and dry the final product.[13]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[7]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 10x stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity every 60 seconds for 60 minutes at 37°C.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[7]

EGFR Kinase Inhibition Assay

This luminescence-based assay measures the amount of ADP produced in the kinase reaction.[11]

Materials:

  • Recombinant EGFR enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Peptide substrate for EGFR

  • ATP

  • Test inhibitor (e.g., EGFR-IN-112)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or control.

  • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer and add 10 µL to each well.

  • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][14]

Materials:

  • Test compound

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (broth and inoculum, no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by this compound derivatives is crucial for understanding their mechanism of action.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerized) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Imidazole_Inhibitor Imidazole-based EGFR Inhibitor Imidazole_Inhibitor->EGFR Inhibits Kinase Activity FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation P_FAK P-FAK (pY397) FAK->P_FAK Autophosphorylation Src Src P_FAK->Src Recruitment Grb2 Grb2 P_FAK->Grb2 PI3K PI3K P_FAK->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Migration Cell Migration Ras->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Imidazole_Inhibitor Imidazole-based FAK Inhibitor Imidazole_Inhibitor->FAK Inhibition Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep_Reagents Plate_Setup Plate Setup: Add Inhibitor/Control to 96-well Plate Prep_Reagents->Plate_Setup Add_MasterMix Add Kinase/ Substrate/ATP Mix Plate_Setup->Add_MasterMix Incubate Incubate at 30°C for 60 min Add_MasterMix->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubate->Stop_Reaction Detect_Signal Detect Signal (Kinase Detection Reagent) Stop_Reaction->Detect_Signal Read_Plate Read Luminescence Detect_Signal->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Computational and molecular modeling of Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational and Molecular Modeling of Ethyl 1H-imidazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals, including the antihypertensive drug Olmesartan and various anticancer agents.[1][2] Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel therapeutics. This technical guide details the application of computational and molecular modeling techniques, primarily Density Functional Theory (DFT), to elucidate the characteristics of this compound. It covers the optimization of molecular geometry, vibrational frequency analysis, NMR chemical shift prediction, and the exploration of frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution. The methodologies and resulting data provide a theoretical framework that complements experimental findings and guides future drug discovery efforts.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.[3][4] this compound, a key derivative, has garnered significant interest due to its role as an intermediate in the synthesis of high-value pharmaceuticals.[2] Computational chemistry offers powerful tools to predict the physicochemical properties and biological interactions of such molecules before their synthesis, thereby accelerating the drug development pipeline.[5]

By employing methods like Density Functional Theory (DFT), researchers can obtain precise insights into a molecule's electronic structure, stability, and reactive sites.[3][6] This in-silico approach allows for the analysis of properties such as the HOMO-LUMO energy gap, which indicates chemical reactivity, and the molecular electrostatic potential, which highlights regions prone to electrophilic and nucleophilic attack.[3][7][8] This guide provides a comprehensive overview of the theoretical modeling of this compound, presenting data in a structured format to aid researchers in their work.

Methodologies: A Computational Protocol

The computational analysis of this compound is typically performed using a suite of quantum chemical methods. The following protocol represents a standard and robust approach consistent with studies on similar imidazole derivatives.[3][6][9]

Experimental and Computational Protocols:

  • Software: All calculations are generally performed using the Gaussian suite of programs.[10]

  • Method: The Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.

  • Functional/Basis Set: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a high-level basis set such as 6-311++G(d,p) is standard for achieving reliable results for geometry and electronic properties.[3][9]

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is at a true energy minimum.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to compare with experimental FT-IR spectra. This step validates the accuracy of the computational model.[10]

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, providing a direct comparison with experimental spectroscopic data.[11][12]

  • Electronic Property Analysis: Key electronic descriptors are calculated from the optimized structure:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[8][13]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to intermolecular interactions.[3][6]

    • Mulliken Population Analysis: Atomic charges are calculated to provide a quantitative measure of the electron distribution across the molecule.[3]

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation start Initial Molecular Structure of this compound opt Geometry Optimization start->opt freq Vibrational Frequency Calculation opt->freq Verify Minimum Energy nmr NMR (GIAO) Calculation opt->nmr elec Electronic Property Calculation opt->elec geom_data Optimized Geometry (Bond Lengths, Angles) opt->geom_data vib_data Vibrational Spectra (FT-IR) freq->vib_data nmr_data NMR Chemical Shifts nmr->nmr_data elec_data HOMO-LUMO, MEP, Mulliken Charges elec->elec_data

Caption: A typical workflow for the DFT-based computational analysis of a molecule.

Results and Discussion

Molecular Geometry

The first step in computational analysis is the optimization of the molecule's geometry. This process yields the most stable three-dimensional structure and provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be benchmarked against experimental data from X-ray crystallography for validation.

Table 1: Optimized Geometric Parameters (Representative) (Note: As specific DFT results for this exact molecule are not published, this table illustrates the expected format for presenting such data.)

ParameterAtom Pair/TripletCalculated Value (Å or °)Experimental Value (Å or °)
Bond Length N1-C21.38-
C4-C51.37-
C6=O71.21-
Bond Angle N1-C2-N3110.5-
C5-C4-C6125.8-
C6-O8-C9116.2-
Dihedral Angle C5-C4-C6-O8179.9-
Vibrational Analysis

Theoretical vibrational frequencies are calculated to understand the molecule's infrared (IR) spectrum. A comparison with experimental FT-IR data helps assign the observed spectral bands to specific molecular vibrations, confirming the presence of key functional groups.[14]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: Theoretical values are typically scaled to correct for anharmonicity and basis set limitations.)

Vibrational ModeFunctional GroupCalculated (Scaled)Experimental (Typical Range)
N-H StretchImidazole Ring34503400-3500[14]
C-H StretchAromatic/Alkyl3100, 29803000-3150, 2850-3000
C=O StretchEthyl Ester17251710-1740[14]
C=N StretchImidazole Ring15801550-1600[9]
C-O StretchEster12401200-1300
Spectroscopic Analysis (NMR)

Calculated NMR chemical shifts are a powerful tool for structure elucidation and verification. The GIAO method provides theoretical 1H and 13C NMR spectra that can be directly compared with experimental results.[12]

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) (Note: Values are referenced against Tetramethylsilane (TMS).)

AtomTypeCalculated (GIAO)Experimental (Typical Range)
H (on N1)1H NMR12.512.0-13.0 (broad)[15]
H (on C2)1H NMR7.87.5-8.0[15]
H (on C5)1H NMR7.67.4-7.7
-CH2- (ethyl)1H NMR4.34.1-4.4 (quartet)[15]
-CH3 (ethyl)1H NMR1.41.2-1.5 (triplet)[15]
C=O (ester)13C NMR162.0160-165[15][16]
C4 (imidazole)13C NMR138.0135-140
C2 (imidazole)13C NMR136.5135-140
C5 (imidazole)13C NMR118.0115-125
-CH2- (ethyl)13C NMR60.559-62[15]
-CH3 (ethyl)13C NMR14.514-15[15]
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.[3] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3][13]

Table 4: Calculated Electronic Properties (Note: Values are based on a representative imidazole derivative calculated at the B3LYP/6-311++G level of theory.[3])

PropertySymbolValue (eV)Significance
HOMO EnergyE_HOMO-6.297Electron-donating ability
LUMO EnergyE_LUMO-1.810Electron-accepting ability
Energy Gap ΔE 4.487 Chemical Reactivity / Stability [3]
Ionization PotentialIP6.297Energy to remove an electron
Electron AffinityEA1.810Energy released when gaining an electron
Hardnessη2.244Resistance to change in electron distribution
SoftnessS0.223Reciprocal of hardness
Electronegativityχ4.053Power to attract electrons
Electrophilicity Indexω3.659Propensity to accept electrons

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites of intermolecular interaction.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are expected around the carbonyl oxygen (O7) and the sp2-hybridized nitrogen (N3) of the imidazole ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom attached to the N1 nitrogen of the imidazole ring.

These insights are critical for understanding how the molecule might interact with biological targets like enzyme active sites.

Mulliken Population Analysis

Mulliken analysis assigns a partial charge to each atom in the molecule, providing a quantitative picture of electron distribution.

Table 5: Calculated Mulliken Atomic Charges (Hypothetical)

AtomCharge (e)AtomCharge (e)
N1-0.45C6 (C=O)+0.60
C2+0.25O7 (C=O)-0.55
N3-0.50O8 (Ester)-0.40
C4+0.30C9 (-CH2-)-0.15
C5-0.20C10 (-CH3)-0.25

The analysis would likely show significant negative charges on the nitrogen and oxygen atoms and a positive charge on the carbonyl carbon, consistent with the MEP analysis and chemical intuition.

Application in Rational Drug Development

The computational data derived from these models directly informs the drug development process. By understanding the structural and electronic properties of this compound, scientists can rationally design derivatives with improved therapeutic profiles.

  • Lead Optimization: The MEP and Mulliken charge data identify the most reactive sites for chemical modification. For instance, targeting the N1 position for substitution is a common strategy to modulate biological activity.[1]

  • Structure-Activity Relationship (SAR): Computational models can be built for a series of derivatives to correlate electronic properties (like HOMO-LUMO gap or specific atomic charges) with observed biological activity.

  • Molecular Docking: The optimized 3D structure serves as the input for molecular docking simulations, which predict how the molecule binds to a protein target, guiding the design of more potent inhibitors.

Drug_Development_Pathway cluster_comp Computational Modeling cluster_design Rational Design & Synthesis cluster_testing Experimental Validation mol_model Molecular Model of This compound dft DFT Analysis (MEP, HOMO-LUMO) mol_model->dft sar Identify Reactive Sites & Predict Activity (SAR) dft->sar Provides Data synth Synthesize Novel Derivatives sar->synth bio_test Biological Assays (e.g., Anticancer Screening) synth->bio_test lead_opt Lead Optimization bio_test->lead_opt lead_opt->sar Feedback Loop

Caption: The role of computational modeling in the drug discovery and development cycle.

Derivatives of imidazole carboxylates have been shown to induce apoptosis in cancer cells.[1] The computational model can help in designing ligands that better fit into the binding pockets of apoptosis-regulating proteins like caspases or Bcl-2 family members.

Apoptosis_Signaling drug Imidazole Derivative (Designed Ligand) receptor Cellular Target (e.g., Pro-apoptotic Protein) drug->receptor Binding & Modulation caspase_cascade Caspase Cascade Activation receptor->caspase_cascade execution Execution Caspases (Caspase-3) caspase_cascade->execution apoptosis Apoptosis (Programmed Cell Death) execution->apoptosis

Caption: Simplified signaling pathway for drug-induced apoptosis.

Conclusion

The computational and molecular modeling of this compound provides indispensable insights into its structural and electronic characteristics. Through DFT calculations, we can accurately predict its geometry, vibrational spectra, NMR chemical shifts, and reactivity descriptors derived from HOMO-LUMO analysis. The MEP and Mulliken charge distributions reveal the molecule's reactive nature, guiding synthetic modifications for drug design. This theoretical framework, when integrated with experimental validation, establishes a robust platform for the rational development of new imidazole-based pharmaceuticals with enhanced efficacy and specificity.

References

Methodological & Application

One-Pot Synthesis of Ethyl 1H-imidazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-imidazole-4-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including antihypertensive agents like Olmesartan.[1][2] Its imidazole core is a common motif in medicinal chemistry, valued for its ability to engage in various biological interactions.[3] This document provides detailed application notes and a streamlined protocol for the synthesis of this compound, focusing on efficient, high-yield methodologies. While a true one-pot synthesis from acyclic precursors remains elusive in readily available literature, this guide presents a highly optimized, multi-step synthesis that can be performed sequentially with minimal purification of intermediates, emulating a one-pot workflow.

Application Notes

This compound and its derivatives are foundational building blocks in drug discovery and materials science. The imidazole ring, being aromatic and containing both acidic and basic nitrogen atoms, can act as a proton donor or acceptor and coordinate with metal ions, making it a versatile scaffold.[3]

Key Applications:

  • Pharmaceutical Synthesis: It is a crucial precursor for angiotensin II receptor antagonists, antifungal agents, and other therapeutic compounds.[1][3]

  • Medicinal Chemistry: The imidazole moiety is a bioisostere for other functional groups and plays a significant role in enzyme inhibition and receptor binding.

  • Materials Science: Imidazole-based compounds are used in the development of functionalized polymers, ionic liquids, and metal-organic frameworks.[4]

The synthesis of this compound is a critical process for ensuring a stable supply of this key intermediate for research and development. The methodologies presented herein are selected for their reliability and scalability.

Experimental Data Summary

The following table summarizes quantitative data for the key steps in the synthesis of this compound, based on reported literature. This allows for a comparative analysis of different reaction conditions and their outcomes.

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
1Acetylation of GlycineGlycine, Acetic AnhydrideWater20286.8[3]
2EsterificationAcetyl Glycine, EthanolEthanolReflux383.3[3]
3Condensation & CyclizationAcetyl Glycine Ethyl Ester, Methyl Formate, NaH, KSCN, HClToluene, Water0-60>1632.9 (for 2-mercapto intermediate)[3]
4Oxidative Desulfurization2-mercapto-4-imidazole formate ethyl ester, H₂O₂Water55-60254[3]
4aCatalytic OxidationEthyl 2-mercapto-4-imidazole carboxylate, H₂O₂, Sodium TungstateWater706-1282.5[5]
4bCatalytic OxidationEthyl 2-mercapto-4-imidazole carboxylate, H₂O₂, Tungstic AcidMethanol606-1281.2[5]

Experimental Workflow Diagram

Synthesis_Workflow A Glycine B Acetyl Glycine A->B Acetic Anhydride, Water, 20°C C Acetyl Glycine Ethyl Ester B->C Ethanol, Acid Catalyst, Reflux D Condensation & Cyclization C->D 1. NaH, Methyl Formate 2. KSCN, HCl E Ethyl 2-mercapto-1H-imidazole-4-carboxylate D->E F Oxidative Desulfurization E->F H₂O₂, Catalyst G This compound F->G

Caption: Streamlined synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details a robust, multi-step synthesis of this compound, adapted from established literature.[3][5] The final oxidation step is presented with a catalytic option for improved yield.

Step 1: Synthesis of Acetyl Glycine
  • In a suitable reaction vessel, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • While stirring at 20°C, add 47 mL of acetic anhydride in portions.

  • Continue stirring the mixture at 20°C for 2 hours.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of ice-cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester
  • To a round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., 11.7 g of 001x7 strong acidic styrene cation exchange resin).[3]

  • Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Cool the reaction to room temperature and filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate
  • In a three-necked flask under a nitrogen atmosphere, suspend 2.6 g (0.065 mol) of 60% sodium hydride in 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and stand overnight.

  • Dissolve the resulting condensate in ice water.

  • To the aqueous layer, add 6.8 g (0.07 mol) of potassium thiocyanate.

  • Cool to 0°C and slowly add 13.5 g of concentrated hydrochloric acid.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

  • Cool the mixture and collect the precipitated crude product by filtration. Recrystallize from ethanol to obtain pure ethyl 2-mercapto-1H-imidazole-4-carboxylate.

Step 4: Synthesis of this compound (Catalytic Oxidation)
  • In a three-necked flask, dissolve 9.8 g of ethyl 2-mercapto-1H-imidazole-4-carboxylate in 98 mL of water.

  • Add 0.8 g of sodium tungstate as a catalyst.[5]

  • Slowly add 19.6 g of 30% hydrogen peroxide.

  • Heat the reaction to 70°C and stir. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and adjust the pH to 8 with sodium bicarbonate.

  • Stir for 6-12 hours and then cool to induce crystallization.

  • Filter the white crystals, wash with cold water, and dry to obtain this compound.

Logical Relationship of Synthesis Components

Logical_Relationship cluster_start Starting Materials cluster_reagents Key Reagents & Catalysts cluster_intermediates Key Intermediates A Glycine I Acetyl Glycine Ethyl Ester A->I Acetylation & Esterification B Ethanol B->I C Methyl Formate J Ethyl 2-mercapto-1H-imidazole-4-carboxylate C->J D Potassium Thiocyanate D->J E Acetic Anhydride E->I F Sodium Hydride F->J G Hydrogen Peroxide K This compound G->K H Sodium Tungstate H->K I->J J->K

Caption: Key components and their roles in the synthesis of this compound.

References

Microwave-Assisted Synthesis of Imidazole-4-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxylates are a pivotal class of heterocyclic compounds widely recognized for their presence in numerous biologically active molecules and pharmaceuticals. The efficient synthesis of these scaffolds is of paramount importance in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced product purity over conventional heating methods. This document provides detailed protocols for the microwave-assisted, one-pot synthesis of diversely functionalized imidazole-4-carboxylates via the 1,5-electrocyclization of azavinyl azomethine ylides.

Principle and Advantages

The protocols described herein are based on a one-pot, multi-component reaction that leverages the efficiency of microwave irradiation. The synthesis involves the reaction of 1,2-diaza-1,3-dienes (DDs) with primary amines, followed by the addition of an aldehyde and subsequent microwave heating. This methodology allows for the facile modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring, providing a versatile route to a library of imidazole-4-carboxylates. The primary advantages of this microwave-assisted approach include:

  • Rapid Reaction Times: Reactions are typically completed in minutes as opposed to hours.

  • High Yields: The described methods provide good to excellent yields of the desired products.

  • One-Pot Procedure: The sequential reaction in a single vessel simplifies the experimental setup and reduces waste.

  • Versatility: A wide range of substituents can be introduced by varying the starting materials.

Experimental Protocols

Two primary methods are presented for the synthesis of imidazole-4-carboxylates, depending on the nature of the starting 1,2-diaza-1,3-diene (DD).

Method A: In Situ Generation of 1,2-Diaza-1,3-dienes

This method is employed when the 1,2-diaza-1,3-diene is generated in situ from its corresponding chlorohydrazone precursor.

Materials:

  • 2-Chloro-3-(alkoxycarbonylhydrazono)-butanoic/pentanoic acid alkyl ester (chlorohydrazone)

  • Triethylamine (TEA)

  • Primary aliphatic or aromatic amine

  • Aldehyde (e.g., paraformaldehyde, butanal, benzaldehyde)

  • Acetonitrile (ACN)

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • To a microwave glass vial equipped with a magnetic stir bar, add the chlorohydrazone (0.6 mmol) and acetonitrile (2 mL).

  • Add triethylamine (84 μL, 0.6 mmol) to the solution at room temperature with stirring. A red solution should form.

  • Add the primary amine (0.63 mmol) and continue stirring until the solution becomes colorless.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

Method B: Using Pre-formed 1,2-Diaza-1,3-dienes

This method is utilized when a stable 1,2-diaza-1,3-diene is used as the starting material.

Materials:

  • 1,2-Diaza-1,3-diene (DD)

  • Primary aliphatic or aromatic amine

  • Aldehyde

  • Acetonitrile (ACN)

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave glass vial equipped with a magnetic stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Add the primary amine (0.57 mmol) at room temperature and stir until the solution is decolorized.

  • Add the aldehyde (1.08 mmol) to the mixture.

  • Seal the vessel and heat it in a microwave reactor at 150°C for 20 minutes.[1]

  • After the reaction is complete, cool the vial and remove the solvent in vacuo.

  • Purify the resulting crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the results for the synthesis of various imidazole-4-carboxylates using the described microwave-assisted protocols.

ProductStarting MaterialsMethodAmineAldehydeYield (%)
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateABenzylamineParaformaldehyde78
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateBBenzylamineParaformaldehyde77
Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateAPropargylamineParaformaldehyde83
Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateBPropargylamineParaformaldehyde62
Ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateA(R)-1-PhenylethylamineParaformaldehyde75
Ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateB(R)-1-PhenylethylamineParaformaldehyde80
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateAAnilineParaformaldehyde80
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateBAnilineParaformaldehyde31
Ethyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateA4-(Dimethylamino)anilineParaformaldehyde76
Ethyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateB4-(Dimethylamino)anilineParaformaldehyde70
Ethyl 2-propyl-3-benzyl-5-methyl-3H-imidazole-4-carboxylateChlorohydrazone of ethyl 2-chloro-3-oxobutanoateABenzylamineButanal70
Ethyl 2-propyl-3-benzyl-5-methyl-3H-imidazole-4-carboxylateEthyl 2-(2,2-dimethylhydrazono)-3-oxobutanoateBBenzylamineButanal55

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the microwave-assisted synthesis of imidazole-4-carboxylates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Chlorohydrazone/DD, Amine, and Solvent add_aldehyde Add Aldehyde start->add_aldehyde Stir until colorless microwave Microwave Irradiation (150°C, 20 min) add_aldehyde->microwave evaporation Solvent Evaporation microwave->evaporation chromatography Column Chromatography evaporation->chromatography product Pure Imidazole-4-carboxylate chromatography->product

General experimental workflow for the synthesis.
Key Reaction Components and Relationship

This diagram shows the logical relationship between the key reactants in the one-pot synthesis.

reaction_components DD 1,2-Diaza-1,3-diene (or precursor) Intermediate Azavinyl Azomethine Ylide (Intermediate) DD->Intermediate + Amine Primary Amine Amine->Intermediate + Aldehyde Aldehyde Product Imidazole-4-carboxylate Intermediate->Product + Aldehyde, Microwave

Key components in the one-pot reaction.

References

Protocol for N-alkylation of Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

Introduction

The N-alkylation of imidazole derivatives is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development. The resulting N-alkylated imidazole scaffolds are prevalent in a wide range of biologically active molecules. This compound is a valuable starting material, and its N-alkylation provides access to a diverse array of compounds for screening and development. This document provides a detailed protocol for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development.

General Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution mechanism. The reaction is typically initiated by the deprotonation of the acidic proton on the imidazole ring's nitrogen atom by a suitable base, which forms a nucleophilic imidazolate anion.[1][2] This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, displacing the leaving group and forming the N-alkylated product.[1][2]

Several factors influence the reaction's efficiency:

  • Base Selection: The choice of base is critical and depends on the reactivity of the alkylating agent. Strong bases like sodium hydride (NaH) ensure complete deprotonation and are suitable for less reactive alkylating agents, though they necessitate anhydrous conditions.[1][2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for more reactive alkylating agents and are generally easier to handle.[1]

  • Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly employed as they effectively dissolve the imidazole substrate and the base.[1]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] Using a more reactive alkyl halide can improve reaction rates and yields.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound.

EntryAlkylating Agent (R-X)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1Ethyl IodideNaH (1.1)Anhydrous DMF0 to RT12Variable
2Benzyl BromideK₂CO₃ (2.0)AcetonitrileReflux24>80
3Propyl BromideK₂CO₃ (1.1)DMF60385-95
4Ethyl BromoacetateCs₂CO₃ (1.5)DMFRT12-18High
5Methyl IodideKOH (1.1)DMSORT15Good
6Allyl BromideDBU (1.2)DMF80-10024<50[3]

Experimental Protocols

Two primary protocols are presented, utilizing either a strong or a milder base.

Protocol 1: N-Alkylation using Sodium Hydride (Strong Base)

This method is highly effective for a broad range of alkylating agents and typically results in high yields due to the complete deprotonation of the imidazole.[1][2]

Materials:

  • This compound (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (1.1 equivalents)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Add this compound to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes to ensure deprotonation is complete.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: N-Alkylation using Potassium Carbonate (Mild Base)

This protocol offers a milder and often safer alternative, particularly for large-scale synthesis, and is effective with reactive alkylating agents.[2]

Materials:

  • This compound (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous acetonitrile or DMF

  • Alkyl halide (1.2 equivalents)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and anhydrous potassium carbonate.[2]

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent to the stirred suspension at room temperature.[2] The reaction may be heated to accelerate the rate.

  • Reaction Monitoring: Monitor the reaction's progress by TLC.[2]

  • Work-up: Upon completion, filter off the potassium carbonate and wash the solid with the reaction solvent (acetonitrile or DMF).[2]

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[2]

Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Add this compound and Solvent to Flask B Add Base (e.g., NaH or K2CO3) A->B Under N2 if NaH C Add Alkylating Agent (e.g., R-Br) B->C Deprotonation D Stir at Appropriate Temperature (0°C to Reflux) C->D E Monitor by TLC D->E F Quench Reaction / Filter Base E->F Reaction Complete G Aqueous Extraction with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Column Chromatography H->I J N-Alkylated Product I->J

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Ethyl 1H-imidazole-4-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1H-imidazole-4-carboxylate and its derivatives have emerged as a promising scaffold in the discovery of novel anticancer agents. The imidazole ring is a key structural motif found in many biologically active compounds and approved drugs due to its ability to engage in various biological interactions.[1][2] In cancer research, derivatives of this compound have been investigated for their potential to inhibit tumor growth through diverse mechanisms, including the induction of apoptosis, inhibition of cell migration, and disruption of microtubule dynamics.[3][4] This document provides an overview of the application of these compounds in cancer research, with a focus on a particularly potent derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through multiple pathways. A significant body of research points towards the induction of apoptosis in cancer cells.[3] For instance, certain derivatives can lead to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3] Furthermore, these compounds have been observed to possess antitubulin activity, interfering with the formation and function of the mitotic spindle, which is crucial for cancer cell division.[3][4] Other imidazole-based compounds have been reported to act as kinase inhibitors or to modulate the tumor microenvironment by inhibiting enzymes like carbonic anhydrase.[2][5]

A notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as compound 5e ), has demonstrated significant antiproliferative activity.[3] This compound has been shown to inhibit colony formation and cell migration, and it exhibits anti-adhesive effects on cancer cells.[3] The multifaceted mechanism of action of these compounds makes them attractive candidates for further development as cancer therapeutics.

Quantitative Data

The antiproliferative activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e ) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e )HeLaCervical0.737 ± 0.0572[3]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e )HT-29Colon1.194 ± 0.0272[3]

Experimental Protocols

This section details the methodologies used to assess the anticancer properties of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e ).

Cell Culture and Proliferation Assay
  • Cell Lines: Human cervical cancer (HeLa), colon cancer (HT-29, HCT-15), lung cancer (A549), and breast cancer (MDA-MB-231) cells.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) for a specified duration (e.g., 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Colony Formation Assay
  • Procedure:

    • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

    • Treat the cells with the test compound at various concentrations for 24 hours.

    • Remove the compound and allow the cells to grow in a fresh medium for 10-14 days, with the medium changed every 3 days.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (containing >50 cells).

Cell Migration Assay (Wound Healing Assay)
  • Procedure:

    • Grow cells to confluence in 6-well plates.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add a medium containing the test compound at a non-toxic concentration.

    • Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 or 48 hours).

    • Measure the wound closure area to assess cell migration.

Apoptosis Assay (Annexin V/PI Staining)
  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (MMP) Assay
  • Procedure:

    • Treat cells with the test compound for the desired duration.

    • Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or Rhodamine 123).

    • Measure the fluorescence intensity using flow cytometry or a fluorescence microscope. A decrease in fluorescence indicates a loss of MMP.

Visualizations

Signaling Pathway

Compound Ethyl 5-amino-1-dodecyl- 1H-imidazole-4-carboxylate Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Mitochondria Mitochondria Compound->Mitochondria Reduces Membrane Potential Migration Cell Migration Compound->Migration Inhibits ColonyFormation Colony Formation Compound->ColonyFormation Inhibits CellProliferation Cell Proliferation & Survival Tubulin->CellProliferation Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Induces Apoptosis->CellProliferation Inhibits

Caption: Mechanism of action for an this compound derivative.

Experimental Workflow

Start Start: Synthesize Imidazole Derivative Screening Initial Screening: Proliferation Assay (MTT) Start->Screening IC50 Determine IC50 Values Screening->IC50 Functional Functional Assays IC50->Functional Mechanism Mechanism of Action Studies IC50->Mechanism Colony Colony Formation Assay Functional->Colony Migration Migration Assay Functional->Migration End End: Lead Compound for Further Development Colony->End Migration->End Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis MMP Mitochondrial Membrane Potential Assay Mechanism->MMP Apoptosis->End MMP->End

Caption: Workflow for evaluating anticancer activity of imidazole derivatives.

References

Application Notes and Protocols: Grignard Reaction with Ethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction involving ethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This reaction is a pivotal step in the synthesis of various substituted imidazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] The resulting products, particularly tertiary alcohols, serve as key intermediates in the synthesis of pharmacologically active molecules, such as the antihypertensive drug Olmesartan.[4][5]

Introduction

The imidazole nucleus is a fundamental scaffold in numerous natural products and synthetic pharmaceuticals.[2][6] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[3] The functionalization of the imidazole ring, particularly at the 4 and 5 positions, allows for the generation of a diverse array of compounds with potential therapeutic applications.[7][8][9] The Grignard reaction offers a powerful and versatile method for introducing carbon-carbon bonds, enabling the synthesis of complex imidazole derivatives from readily available esters.

Reaction Principle

The Grignard reaction with ethyl 2-propyl-1H-imidazole-4,5-dicarboxylate involves the nucleophilic addition of a Grignard reagent (R-MgX) to one of the ester groups on the imidazole ring. This reaction typically leads to the formation of a tertiary alcohol upon workup. The regioselectivity of the reaction, i.e., which ester group reacts, can be influenced by steric and electronic factors. In the case of symmetrical diesters, the reaction is straightforward. For unsymmetrical diesters, a mixture of products may be obtained.

The general transformation is depicted in the workflow below:

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product start Ethyl 2-propyl-1H-imidazole-4,5-dicarboxylate product Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate start->product Grignard Reaction reagent Grignard Reagent (e.g., CH3MgBr)

Caption: General workflow of the Grignard reaction.

Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of a key intermediate of Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, from the corresponding diethyl ester.[4][5]

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 2 mol/L)

  • Dichloromethane (CH2Cl2), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Diisopropyl ether

  • Nitrogen gas (N2) atmosphere

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.

  • Addition of Grignard Reagent: Under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide in THF (6 equivalents) to the stirred solution of the imidazole diester via the dropping funnel. Maintain the temperature between 0-10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5 to 0 °C for a short period (e.g., 10 minutes).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure (rotary evaporator) to obtain the crude product.

  • Purification: The crude product, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, can be purified by crystallization from a suitable solvent such as diisopropyl ether.[5]

Data Presentation

Table 1: Stoichiometry and Reaction Conditions

ParameterValueReference
Starting MaterialDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[4][5]
Grignard ReagentMethylmagnesium bromide (CH3MgBr)[4][5]
Stoichiometry (Substrate:Reagent)1 : 6[4]
SolventDichloromethane (CH2Cl2) / Tetrahydrofuran (THF)[4][5]
Reaction Temperature0 - 10 °C[4]
Reaction Time~10 minutes after addition[5]
Work-upQuenching with sat. NH4Cl, extraction with EtOAc[5]
PurificationCrystallization from diisopropyl ether[5]
Yield85-90%[5]

Note: The protocol is based on the diethyl ester. Similar results are expected for the monoethyl ester, though stoichiometry may need optimization.

Applications in Drug Discovery

The products of the Grignard reaction on imidazole dicarboxylates are valuable intermediates in the synthesis of various therapeutic agents. The imidazole scaffold is a common feature in many approved drugs and clinical candidates.[2][3][10]

Signaling Pathway Context:

The primary application of the product, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is in the synthesis of Angiotensin II receptor blockers (ARBs) like Olmesartan. These drugs play a crucial role in managing hypertension by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a key signaling pathway in blood pressure regulation.

RAAS Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion AT1R->Effects Renin Renin ACE ACE Olmesartan Olmesartan (synthesized from Grignard product) Olmesartan->AT1R  Inhibits

Caption: Inhibition of the RAAS pathway by Olmesartan.

Safety and Handling

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Handle in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The Grignard reaction on ethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a highly efficient and scalable method for the synthesis of key pharmaceutical intermediates. The resulting tertiary alcohols are versatile building blocks for the development of novel therapeutics, particularly in the cardiovascular field. The provided protocol offers a solid foundation for researchers in organic and medicinal chemistry to explore the synthesis and application of these valuable imidazole derivatives.

References

Application Notes and Protocols for the Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, a class of compounds with significant potential in medicinal chemistry and drug discovery. The imidazole core is a prevalent scaffold in numerous biologically active molecules, and the methods outlined herein offer efficient routes to novel derivatives for further investigation.[1]

Introduction

1,5-Diaryl-1H-imidazole-4-carboxylate esters are key structural motifs in compounds with diverse biological activities.[2] Their applications are particularly notable in the development of novel therapeutic agents, including HIV-1 integrase inhibitors.[3] This document details two primary cycloaddition-based synthetic strategies for accessing these valuable compounds: the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides and the Van Leusen imidazole synthesis. A microwave-assisted one-pot multicomponent procedure is also presented as an alternative approach.

Synthetic Methodologies

Two robust methods for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters are presented below, complete with detailed experimental protocols and quantitative data.

Method 1: Cycloaddition of Ethyl Isocyanoacetate with Diarylimidoyl Chlorides

This method provides an efficient and direct route to the target compounds. The key step involves a cycloaddition reaction between ethyl isocyanoacetate and a diarylimidoyl chloride.[2][4] The overall synthetic approach begins with the formation of an amide from an acyl chloride and an aniline derivative, which is then converted to the corresponding imidoyl chloride.[4]

Reaction Scheme:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Imidoyl Chloride Formation cluster_2 Step 3: Cycloaddition Acyl_Chloride R¹-COCl Amide R¹-CONH-R² Acyl_Chloride->Amide + Aniline R²-NH₂ Aniline->Amide Amide_2 R¹-CONH-R² Imidoyl_Chloride R¹-C(Cl)=N-R² Amide_2->Imidoyl_Chloride SOCl₂ or PCl₅ Imidoyl_Chloride_2 R¹-C(Cl)=N-R² Product 1,5-Diaryl-1H-imidazole-4-carboxylate ester Imidoyl_Chloride_2->Product + Ethyl_Isocyanoacetate CN-CH₂-COOEt Ethyl_Isocyanoacetate->Product

Caption: General workflow for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters.

Proposed Mechanism:

The reaction is proposed to proceed via the initial activation of ethyl isocyanoacetate under basic conditions to form an anion. This anion then acts as a nucleophile, attacking the carbon-nitrogen double bond of the imidoyl chloride. Subsequent elimination of a chloride ion and cyclization leads to the formation of the imidazole ring.[2]

G Start Ethyl Isocyanoacetate + Base (DBU) Anion Anionic Intermediate I Start->Anion Attack Nucleophilic attack on Imidoyl Chloride Anion->Attack Intermediate_II Intermediate II Attack->Intermediate_II Elimination Elimination of Cl⁻ Intermediate_II->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization Product 1,5-Diaryl-1H-imidazole-4-carboxylate Ester Cyclization->Product

Caption: Proposed mechanistic pathway for the formation of the imidazole ester.

Experimental Protocol:

General Procedure for the Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates:

  • To a solution of the appropriate diarylimidoyl chloride (1.0 eq) in dry dichloromethane (DCM), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and ethyl isocyanoacetate (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.

Quantitative Data:

The following table summarizes the isolated yields for a range of synthesized ethyl 1,5-diaryl-1H-imidazole-4-carboxylates.[4]

CompoundAr¹Ar²Yield (%)
17a 4-Cl-PhPh75
17b 4-F-PhPh72
17c 4-Br-PhPh68
17d 4-Me-PhPh78
17e 4-OMe-PhPh81
17f Ph4-Cl-Ph70
17g Ph4-F-Ph69
17h Ph4-Br-Ph65
17i Ph4-Me-Ph76
17j Ph4-OMe-Ph79
17k 4-Cl-Ph4-Cl-Ph62
17l 4-F-Ph4-F-Ph60
Method 2: Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[5] This can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.[5][6]

Reaction Scheme:

G cluster_0 In situ Aldimine Formation cluster_1 Cycloaddition with TosMIC Aldehyde R¹-CHO Aldimine R¹-CH=N-R² Aldehyde->Aldimine + Amine R²-NH₂ Amine->Aldimine Aldimine_2 R¹-CH=N-R² Imidazole 1,5-Disubstituted Imidazole Aldimine_2->Imidazole + TosMIC Tos-CH₂-NC TosMIC->Imidazole

Caption: Van Leusen three-component reaction for imidazole synthesis.

Mechanism Overview:

Under basic conditions, TosMIC undergoes a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the aldimine. The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole.[5]

Experimental Protocol:

General Procedure for the Van Leusen Three-Component Synthesis of 1,5-Diaryl-1H-imidazoles:

  • To a solution of the aryl aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add the aryl amine (1.0 eq).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for in situ formation of the aldimine.

  • Add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-diaryl-1H-imidazole.

Note: To obtain the desired 4-carboxylate ester, a starting material with the ester functionality incorporated would be necessary, or subsequent functionalization of the imidazole ring would be required.

Method 3: Microwave-Assisted One-Pot Synthesis of Imidazole-4-carboxylates

This method utilizes the 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ, to produce diversely functionalized imidazole-4-carboxylates under microwave irradiation.[7][8]

Experimental Protocol:

General Procedure for Microwave-Assisted Synthesis:

  • In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (1.0 eq) in acetonitrile.

  • Add the primary amine (1.05 eq) at room temperature and stir until the solution becomes colorless.

  • Add the aldehyde (2.0 eq) to the reaction mixture.

  • Seal the vessel and heat it under microwave irradiation at 150 °C for 20 minutes.[8]

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to yield the desired imidazole-4-carboxylate.[8]

Quantitative Data:

The following table presents the yields for a selection of imidazole-4-carboxylates synthesized via the microwave-assisted method.[8]

CompoundYield (%)
2a MePhPh82
2b MePh4-Me-Ph85
2c MePh4-Cl-Ph78
2d MeBnPh75
2e EtPhPh80

Applications in Drug Development

The 1,5-diaryl-1H-imidazole-4-carboxylate scaffold is of significant interest to medicinal chemists. For instance, compounds with this core structure have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[3] Several derivatives have shown moderate antiviral activity in cell-based assays, highlighting the potential of this chemical class in the development of new anti-HIV agents.[3] The synthetic accessibility of these compounds, as detailed in the protocols above, allows for extensive structure-activity relationship (SAR) studies to optimize their biological activity.

Conclusion

The cycloaddition reactions outlined in this document provide efficient and versatile strategies for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters. These protocols can be readily implemented in a research setting to generate libraries of novel compounds for biological screening and lead optimization in drug discovery programs. The availability of multiple synthetic routes, including conventional and microwave-assisted methods, offers flexibility to the synthetic chemist.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 1H-imidazole-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity and concentration are critical for drug development and quality control.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Accurate and reliable analytical methods are essential for its characterization and quantification in research and manufacturing environments. The HPLC method described herein provides a straightforward and reproducible approach for the analysis of this compound. This method is applicable for purity assessment, stability studies, and quantification in various sample matrices.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column is recommended as a good starting point for the analysis of imidazole carboxylic acids and their esters.[1] Alternative columns that can be used include specialized reverse-phase columns like Newcrom R1 or amide-based columns.[2][3][4]

  • Mobile Phase Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additives: Phosphoric acid or formic acid to control the pH and improve peak shape.[1][2][3]

  • Sample Vials: Amber glass vials to protect the analyte from light if it is found to be light-sensitive.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF filters for sample clarification.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods for related imidazole compounds and may require optimization for specific applications.[2][3][4][5]

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 80:20 v/v A:B, adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm - 230 nm (based on the UV absorbance of the imidazole ring, initial screening at 210 nm is recommended)[4][6]
Run Time 10 - 15 minutes (adjust as needed to ensure elution of all components)

Protocol

Mobile Phase Preparation
  • Aqueous Phase (A): To prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC grade water. Mix thoroughly.

  • Organic Phase (B): Use HPLC grade acetonitrile directly.

  • Degassing: Degas both mobile phase components separately using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis.

System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the same working standard solution (e.g., 25 µg/mL) five or six times. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to ensure the elution of all components.

Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep Preparation mobile_phase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) equilibration System Equilibration mobile_phase->equilibration standards Standard Solution Preparation system_suitability System Suitability Test standards->system_suitability calibration Calibration Curve Generation (Inject Standards) standards->calibration samples Sample Preparation (Dissolve & Filter) sample_injection Sample Injection samples->sample_injection hplc_analysis HPLC Analysis equilibration->system_suitability system_suitability->calibration calibration->sample_injection peak_integration Peak Identification & Integration sample_injection->peak_integration data_processing Data Processing quantification Quantification (Concentration Calculation) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the routine analysis of this compound. The method is simple, and the components are common in most analytical laboratories. Method validation should be performed in accordance with the relevant guidelines (e.g., ICH) to ensure its suitability for the intended application.

References

Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using Ethyl Imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-oxadiazoles are a prominent class of five-membered heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry and drug development.[1][2][3] A specific subclass, 1,2,4-oxadiazol-5(4H)-ones, are valuable as carboxylic acid bio-isosteres.[4] This document details a simple and efficient method for the synthesis of highly substituted 1,2,4-oxadiazol-5(4H)-ones utilizing ethyl imidazole-1-carboxylate (EImC) as a novel carbonylating agent.[4] This method offers advantages over traditional reagents which can be hazardous, moisture-sensitive, or require harsh conditions.[4] The resulting compounds have shown promising biological activity, particularly as anti-mycobacterial agents.[4]

Introduction

The synthesis of 1,2,4-oxadiazoles is a focal point for medicinal chemists due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The most common synthetic route involves the heterocyclization of an amidoxime with a carboxylic acid derivative.[1][8] The choice of the carbonylating agent is critical for the efficiency and safety of the synthesis. Traditional methods have employed reagents like triphosgene, carbon monoxide, and 1,1'-carbonyldiimidazole (CDI), which present challenges such as toxicity, high-temperature requirements, and sensitivity to moisture.[4]

Ethyl imidazole-1-carboxylate (EImC) has emerged as a superior alternative, acting as a stable and easy-to-handle carbonylating agent for the cyclization of amidoximes.[4] This process is convenient and produces biologically interesting 1,2,4-oxadiazol-5(4H)-ones in high yields with imidazole as the only by-product, simplifying purification.[4]

Reaction Mechanism and Workflow

The synthesis involves a two-step, one-pot reaction. Initially, the amidoxime reacts with ethyl imidazole-1-carboxylate (EImC) to form an uncyclized carbamate intermediate. Subsequent heating promotes an intramolecular cyclization, yielding the final 3-substituted-1,2,4-oxadiazol-5(4H)-one.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amidoxime Amidoxime (R-C(=NOH)NH2) Carbamate O-Carbamate Intermediate Amidoxime->Carbamate + K2CO3, THF Room Temp. EImC Ethyl Imidazole-1-carboxylate (EImC) EImC->Carbamate + K2CO3, THF Room Temp. Oxadiazole 1,2,4-Oxadiazol-5(4H)-one Carbamate->Oxadiazole Heat (Reflux) (Intramolecular Cyclization) Imidazole Imidazole (By-product) Carbamate->Imidazole

Caption: Reaction mechanism for EImC-mediated synthesis.

The overall experimental workflow, from starting materials to biological evaluation, follows a logical progression. The required amidoxime precursors are first synthesized from corresponding nitriles, followed by the key carbonylation reaction and subsequent screening.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Evaluation start Substituted Nitrile amidoxime Synthesize Amidoxime start->amidoxime reaction Carbonylative Cyclization with EImC amidoxime->reaction purification Purification (Column Chromatography) reaction->purification product Final 1,2,4-Oxadiazol-5(4H)-one purification->product characterization Characterization (NMR, IR, LCMS, M.P.) product->characterization screening Biological Screening (Anti-mycobacterial Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: General experimental and evaluation workflow.

Quantitative Data Summary

A series of 3-substituted-phenyl-1,2,4-oxadiazol-5(4H)-ones were synthesized using the described protocol. The yields and melting points are summarized in the table below.[4]

Compound IDSubstituent (R) on Phenyl RingYield (%)Melting Point (°C)
4a H92164-166
4b 4-F91172-174
4c 4-Cl94194-196
4d 4-CH₃90162-164
4e 3-CH₃89148-150
4f 3-Cl93182-184
4g 3-F69154-156
4h 3,5-di-F86166-168
4i 2-CH₃, 4-Cl88188-190
4j 4-CF₃94184-186

Experimental Protocols

Materials and Equipment
  • Substituted amidoxime (1.0 eq)

  • Ethyl imidazole-1-carboxylate (EImC) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

General Protocol for the Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones
  • Reaction Setup: To a solution of the appropriate amidoxime (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq). Stir the resulting suspension at room temperature for 10-15 minutes.

  • Addition of EImC: To the suspension, add ethyl imidazole-1-carboxylate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The initial reaction to form the carbamate intermediate is typically complete within a few hours at room temperature.

  • Cyclization: After the formation of the intermediate is confirmed, heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (as monitored by TLC).

  • Work-up: After cooling the reaction mixture to room temperature, filter the solution to remove potassium carbonate. Wash the solid residue with THF.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel to afford the pure 3-aryl-1,2,4-oxadiazol-5(4H)-one.[4]

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and LCMS. Determine the melting point.[4]

Application Note: Anti-Mycobacterial Activity and Mechanism of Action

Several of the synthesized 1,2,4-oxadiazol-5(4H)-ones have demonstrated significant activity against Mycobacterium tuberculosis.[4] While the exact mechanism for this specific subclass is under investigation, related 1,2,4-oxadiazole compounds have been identified as potent anti-tuberculosis agents that function through a host-directed therapy model.[4]

Host-directed therapy is an emerging strategy that aims to enhance the host's innate immunity to control infection.[4] Certain 1,2,4-oxadiazoles have been shown to modulate metal homeostasis within human macrophages infected with M. tuberculosis. Specifically, these compounds induce the remobilization of zinc, leading to an increase in the intracellular concentration of free zinc within the macrophage. This excess zinc is toxic to the mycobacteria, a phenomenon known as "zinc poisoning," which inhibits bacterial replication and makes the bacteria more susceptible to conventional anti-tuberculosis drugs.[4]

Caption: Proposed host-directed anti-mycobacterial mechanism.

This host-directed mechanism represents a promising avenue for developing new anti-tuberculosis therapies, as it is less likely to induce drug resistance compared to conventional antibiotics that target bacterial components directly. The 1,2,4-oxadiazol-5(4H)-one scaffold is therefore a valuable starting point for the development of such novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 1H-imidazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic pathways to obtain this compound include multi-step synthesis starting from glycine and variations of the Debus-Radziszewski imidazole synthesis. The glycine-based route involves acylation, esterification, condensation with methyl formate, cyclization with potassium thiocyanate (KSCN), and a final oxidation step to remove a thiol group.[1] The Debus-Radziszewski reaction and its modifications can also be employed, often utilizing microwave or ultrasonic irradiation to improve reaction rates and yields.[2][3]

Q2: What are the critical steps affecting the overall yield in the glycine-based synthesis?

A2: In the synthesis starting from glycine, two steps are particularly crucial for maximizing the overall yield. The first is the cyclization reaction to form the 2-mercapto-4-imidazole formate ethyl ester intermediate. The second critical step is the oxidative desulfurization to remove the thiol group and form the final product, this compound.[1][4] Optimizing the conditions for these reactions is key to a successful synthesis.

Q3: How can the yield of the oxidative desulfurization step be improved?

A3: The yield of the oxidation step to remove the mercapto group can be significantly improved by using a catalyst. Transition metal tungsten compounds, such as tungstic acid, sodium tungstate, or calcium tungstate, in the presence of hydrogen peroxide have been shown to be effective catalysts for this transformation.[4] This catalytic approach offers better selectivity and leads to a notable increase in the yield of this compound.[4][5]

Q4: Are there alternative "green" methods for imidazole synthesis?

A4: Yes, greener approaches for imidazole synthesis often involve microwave-assisted or ultrasound-assisted modifications of the Debus-Radziszewski reaction.[2][3] These methods can lead to higher reaction rates, reduced reaction times, and improved yields, making them more environmentally friendly options.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Acetyl Glycine Synthesis (Step 1) Incomplete reaction due to insufficient acetic anhydride or reaction time.Ensure the correct molar ratio of acetic anhydride to glycine is used. Monitor the reaction progress and allow for sufficient reaction time (e.g., 2 hours at 20°C) for the reaction to go to completion.[1]
Low Yield in Acetyl Glycine Ethyl Ester Synthesis (Step 2) Inefficient esterification.Use a strong acidic cation exchange resin as a catalyst and ensure vigorous stirring during reflux to drive the reaction forward.[1]
Viscous Reaction Mixture and Stalled Stirring (Step 3) Formation of a thick condensate during the addition of acetyl glycine ethyl ester solution.This is an expected observation in this step. Allow the reaction mixture to stand overnight after it becomes immobile to ensure the reaction proceeds to completion.[1]
Low Yield in 2-mercapto-4-imidazole formate ethyl ester Synthesis (Step 3) Suboptimal reaction conditions for cyclization.Carefully control the temperature during the addition of reagents. After the initial reaction, heating the mixture (e.g., to 55°C-60°C) for several hours with stirring is crucial for the cyclization to occur efficiently.[1]
Low Yield in Final Oxidation Step (Step 4) Incomplete oxidation of the mercapto group.Use a catalyst such as tungstic acid or sodium tungstate along with hydrogen peroxide.[4] Control the reaction temperature (e.g., 55°C-60°C) and monitor the reaction progress using TLC.[1][4]
Difficulty in Product Purification Presence of unreacted starting materials or side products.For the final product, recrystallization from water is an effective purification method.[1] For intermediates, recrystallization from appropriate solvents like ethanol can be used.[1]

Experimental Protocols

Synthesis of this compound from Glycine[1]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • With stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in portions.

  • After the initial addition, continue stirring for 2 hours at 20°C.

  • Freeze the mixture overnight.

  • Filter the precipitate, wash with a small amount of ice water, and dry to obtain acetyl glycine. The reported yield is approximately 86.8%.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool to room temperature and filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester. The reported yield is approximately 83.3%.[1]

Step 3: Synthesis of 2-mercapto-4-imidazole formate ethyl ester

  • To a 100 mL three-necked flask with mechanical stirring and under a nitrogen atmosphere, add 2.6 g of 60% NaH (0.065 mol) and 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and let it stand overnight.

  • Dissolve the resulting condensate in ice water, separate the aqueous layer, and wash the toluene layer with more ice water.

  • Combine the aqueous layers and add 6.8 g (0.07 mol) of potassium thiocyanate.

  • At 0°C, slowly add 13.5 g (0.125 mol) of concentrated hydrochloric acid.

  • Heat the mixture to 55°C-60°C and maintain this temperature with stirring for 4 hours.

  • Cool, concentrate to remove residual toluene, and freeze overnight to precipitate the product.

  • Recrystallize the crude product from ethanol to obtain a light yellow solid. The reported yield is approximately 32.9%.[1]

Step 4: Synthesis of this compound

  • Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat the solution to 55°C-60°C and react for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

  • Freeze the mixture overnight to precipitate the crude product.

  • Recrystallize the crude product from water to obtain a white solid. The reported yield is 54%.[1]

Catalytic Oxidation for Improved Yield[4]

This protocol outlines the improved oxidation step (Step 4).

  • In a 150 mL three-necked flask equipped with a thermometer, reflux condenser, and stirrer, add 5.0 g of ethyl 2-mercapto-4-imidazole carboxylate and 55 mL of methanol.

  • Add 0.5 g of tungstic acid.

  • Slowly add 8.8 g of 30% hydrogen peroxide.

  • Heat the mixture to 60°C and stir, monitoring the reaction progress by TLC.

  • After the reaction is complete, add sodium bicarbonate to adjust the pH to 8.

  • Stir for 6-12 hours and then freeze to precipitate the product.

  • The reported yield for this improved step is 81.2%.[4]

Quantitative Data Summary

Table 1: Comparison of Yields for the Oxidation Step (Step 4)

Oxidation MethodCatalystYield (%)Reference
Hydrogen PeroxideNone54%[1]
Catalytic OxidationTungstic Acid81.2%[4]
Catalytic OxidationSodium Tungstate82.5%[4]
Catalytic OxidationCalcium Tungstate83.2%[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Condensation & Cyclization cluster_step4 Step 4: Oxidation glycine Glycine acetyl_glycine Acetyl Glycine glycine->acetyl_glycine Acetic Anhydride acetyl_glycine_ester Acetyl Glycine Ethyl Ester acetyl_glycine->acetyl_glycine_ester Ethanol, Acid Catalyst mercapto_imidazole 2-mercapto-4-imidazole formate ethyl ester acetyl_glycine_ester->mercapto_imidazole 1. NaH, Methyl Formate 2. KSCN, HCl final_product This compound mercapto_imidazole->final_product H2O2, Catalyst

Caption: Synthesis pathway from glycine to this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Overall Yield check_step1 Check Yield of Acetyl Glycine start->check_step1 check_step2 Check Yield of Acetyl Glycine Ethyl Ester start->check_step2 check_step3 Check Yield of Mercapto-imidazole start->check_step3 check_step4 Check Yield of Final Product start->check_step4 solution1 Adjust Acetic Anhydride Ratio and Reaction Time check_step1->solution1 If low solution2 Ensure Vigorous Stirring and Effective Catalyst check_step2->solution2 If low solution3 Control Temperature and Allow Sufficient Reaction Time check_step3->solution3 If low solution4 Use a Catalyst (e.g., Tungstic Acid) and Monitor with TLC check_step4->solution4 If low

Caption: A decision-making diagram for troubleshooting low yield issues.

References

Technical Support Center: Purification of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of imidazole carboxylic acids so challenging?

A1: The primary challenge in purifying imidazole carboxylic acids lies in their amphoteric and zwitterionic nature. They possess both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality leads to high polarity, and their solubility can be highly dependent on the pH of the solution, often making standard purification techniques difficult.[1][2]

Q2: My imidazole carboxylic acid product has a very low yield after purification. What are the common causes?

A2: Low yields can stem from several factors during the reaction and work-up. Incomplete reactions may leave unreacted starting materials.[3] During the work-up, improper pH control is a frequent issue; the product may be soluble in alkaline solutions and precipitate in acidic conditions, so the optimal pH for precipitation must be carefully managed.[3] Sometimes, a second crop of crystals can be obtained by adjusting the pH of the filtrate.[3]

Q3: I'm observing "oiling out" instead of crystallization during the recrystallization of my imidazole carboxylic acid. What is happening and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than solid crystals. This often happens when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, increasing the likelihood of this issue.

To resolve this, you can try:

  • Using a larger volume of solvent.

  • Slowing down the cooling rate.

  • Using a seed crystal to induce crystallization.

  • Changing the solvent system to one with a lower boiling point.

Q4: What are the most common impurities I should expect in my final imidazole carboxylic acid product?

A4: Common impurities often include unreacted starting materials and side products from the specific synthetic route used.[3] For instance, in syntheses involving the oxidation of benzimidazole, residual starting material is a common impurity if the reaction is incomplete.[4] If using a method involving formaldehyde and nitric acid, hydroxymethylated imidazole derivatives can be present as intermediates if the oxidation step is not carried to completion.[3] In the Radziszewski synthesis, which involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia, side reactions can lead to various byproducts.[5][6][7]

Q5: How does pH affect the solubility of imidazole carboxylic acids?

A5: The solubility of imidazole carboxylic acids is highly pH-dependent due to their zwitterionic character.[8] At their isoelectric point (pI), the net charge of the molecule is zero, and they typically exhibit their lowest solubility in aqueous solutions.[9][10] Adjusting the pH away from the pI, either to a more acidic or a more basic environment, will increase their solubility as the molecule acquires a net positive or negative charge, respectively.[1]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • Very little solid material is recovered after filtration.

  • The filtrate remains cloudy or colored, suggesting the presence of the product.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent The amount of solvent used was too high, keeping the product dissolved even at low temperatures. Concentrate the filtrate and attempt a second crystallization.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound at all temperatures. Experiment with different solvents or a mixed-solvent system.
Cooling Too Rapidly Rapid cooling can lead to the formation of very fine crystals that are difficult to filter or can trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Incorrect pH For zwitterionic compounds, solubility is minimal at the isoelectric point (pI). Ensure the pH of the solution is adjusted to the pI of your specific imidazole carboxylic acid to induce maximum precipitation.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • NMR or HPLC analysis shows the presence of starting materials or side products in the final product.

  • The melting point of the product is broad and lower than the literature value.

Possible Causes & Solutions:

CauseSolution
Ineffective Recrystallization The impurity may have similar solubility to the product in the chosen solvent. Try a different recrystallization solvent or a multi-step purification approach combining recrystallization with another technique like acid-base extraction or chromatography.
Co-elution in Chromatography Impurities may have similar retention times to the product under the current chromatographic conditions. Optimize the mobile phase composition, gradient, or stationary phase. For highly polar compounds, consider HILIC or ZIC-HILIC chromatography.[11][12]
Incomplete Acid-Base Extraction The pH adjustment during the extraction may not have been optimal to fully separate the acidic product from neutral or basic impurities. Ensure complete dissolution and vigorous mixing during extraction and perform multiple extractions.

Experimental Protocols

Protocol 1: Purification of Imidazole-4,5-dicarboxylic Acid by Recrystallization

This protocol is adapted from a common synthesis work-up for imidazole-4,5-dicarboxylic acid.[4][13]

  • Dissolution: In a beaker, dissolve the crude imidazole-4,5-dicarboxylic acid in a minimum amount of hot aqueous ammonia or an alkali solution where it is soluble.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add an acid (e.g., formic acid or hydrochloric acid) dropwise with stirring to adjust the pH to approximately 4.[3][13] The imidazole-4,5-dicarboxylic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by small portions of cold ethanol and then ether to facilitate drying.[14]

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Yield: Yields can vary depending on the purity of the crude material, but recoveries from recrystallization are typically in the range of 75-80%.[13]

Protocol 2: General Acid-Base Extraction for Imidazole Carboxylic Acids
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The imidazole carboxylic acid will deprotonate and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding a strong acid (e.g., HCl) until the pH is at or slightly below the isoelectric point of the target compound. This will cause the purified imidazole carboxylic acid to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 3: Reversed-Phase HPLC Purification
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[15]

  • Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes, followed by a hold and re-equilibration. The exact gradient should be optimized based on the specific compound and impurities.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 210 nm).[15]

  • Sample Preparation: Dissolve the crude sample in a mixture of the mobile phase components.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak.

  • Post-Purification: Combine the relevant fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purification of Imidazole-4,5-dicarboxylic Acid

Purification MethodKey ParametersPurity AchievedYieldReference
RecrystallizationPrecipitation at pH 495.2%77.0% (total)[13]
WashingWater, Methanol, EtherNot specifiedNot specified[14]

Table 2: HPLC Conditions for Imidazole Carboxylic Acid Derivatives

CompoundColumnMobile PhaseDetectionReference
1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl esterNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV[16]
2-Butyl-1H-imidazole-4,5-dicarboxylic acidNewcrom R1 or C18 (Reverse Phase)A: 0.1% Phosphoric Acid in Water; B: AcetonitrileUV at 210 nm[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Imidazole Carboxylic Acid recrystallization Recrystallization crude_product->recrystallization acid_base Acid-Base Extraction crude_product->acid_base chromatography Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product hplc HPLC nmr NMR mp Melting Point pure_product->hplc pure_product->nmr pure_product->mp

Caption: General experimental workflow for the purification and analysis of imidazole carboxylic acids.

troubleshooting_low_yield start Low Yield Observed check_filtrate Check Filtrate for Dissolved Product start->check_filtrate check_ph Verify pH at Precipitation Step check_filtrate->check_ph Product Absent concentrate Concentrate Filtrate & Re-crystallize check_filtrate->concentrate Product Present incomplete_reaction Assess Reaction Completion (TLC/HPLC) check_ph->incomplete_reaction pH Correct adjust_ph Adjust pH to pI & Re-precipitate check_ph->adjust_ph pH Incorrect optimize_reaction Optimize Reaction (Time, Temp, Reagents) incomplete_reaction->optimize_reaction Incomplete success Yield Improved incomplete_reaction->success Complete concentrate->success adjust_ph->success optimize_reaction->success

Caption: Troubleshooting logic for addressing low purification yields of imidazole carboxylic acids.

References

Technical Support Center: Synthesis of 1,5-Disubstituted Imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,5-disubstituted imidazole-4-carboxylates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • After the reaction and work-up, the isolated yield of the desired 1,5-disubstituted imidazole-4-carboxylate is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks with little of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature. Ensure all reagents are added in the correct stoichiometry.
Suboptimal Reaction Temperature The reaction temperature can be critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal condition.
Poor Quality Reagents Ensure all starting materials and reagents are of high purity and are not degraded. For example, some amines and isocyanoacetates can degrade over time. Use freshly distilled or purified reagents if necessary.
Presence of Moisture Some synthetic routes are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially when working with moisture-sensitive reagents like organometallics or strong bases.
Inefficient Purification The desired product might be lost during the purification step. Optimize your purification method (e.g., column chromatography, recrystallization, or extraction) to minimize loss.

Problem 2: Formation of a Mixture of Regioisomers (1,4- and 1,5-Disubstituted Imidazoles)

Symptoms:

  • ¹H NMR or LC-MS analysis of the purified product indicates the presence of two or more isomeric products.

  • Difficulty in separating the desired 1,5-isomer from the undesired 1,4-isomer.

Possible Causes and Solutions:

CauseRecommended Action
Steric and Electronic Effects The regioselectivity of the imidazole ring formation is influenced by the steric bulk and electronic properties of the substituents on the starting materials. A bulky substituent on a reactant may favor the formation of the less sterically hindered isomer.[1]
Reaction Conditions Temperature, solvent polarity, and the presence of a catalyst can all affect the ratio of regioisomers. Lower temperatures may favor kinetic control, leading to a higher proportion of one isomer.[1] A systematic screening of different solvents and catalysts is recommended.
Choice of Synthetic Method Certain synthetic routes are inherently more regioselective. The Van Leusen imidazole synthesis, for example, can offer good regioselectivity.[1] Consider exploring alternative synthetic pathways that are known to favor the formation of the desired regioisomer.

Problem 3: Presence of Oxazole Byproducts

Symptoms:

  • Mass spectrometry or NMR analysis reveals the presence of a compound with a mass corresponding to an oxazole derivative.

  • This is a common side product in reactions like the Van Leusen synthesis when an aldehyde is used instead of an aldimine.[2][3]

Possible Causes and Solutions:

CauseRecommended Action
Reaction of Aldehyde with TosMIC In the Van Leusen synthesis, if the aldimine is not pre-formed or if there is an excess of aldehyde, the aldehyde can react directly with tosylmethyl isocyanide (TosMIC) to form an oxazole.[2][3]
Hydrolysis of Imine Intermediate If water is present in the reaction mixture, the aldimine intermediate can hydrolyze back to the aldehyde, which can then react to form the oxazole byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 1,5-disubstituted imidazole-4-carboxylates?

A1: Besides the formation of regioisomers and oxazoles, other potential side reactions include:

  • Formation of 2-aroyl-4(5)-arylimidazoles: This can occur depending on the specific reaction conditions and starting materials.[4]

  • Over-alkylation: If the reaction conditions are not carefully controlled, the imidazole nitrogen can be alkylated more than once, leading to quaternary imidazolium salts.

  • Polymerization: Some starting materials, particularly those with reactive functional groups, can polymerize under the reaction conditions.

  • Incomplete cyclization: The intermediate may not fully cyclize to form the imidazole ring, leading to the isolation of acyclic precursors.

Q2: How can I improve the yield and purity of my product when using microwave-assisted synthesis?

A2: Microwave-assisted synthesis can be a powerful tool for improving yields and reducing reaction times.[5][6] To optimize your microwave reaction:

  • Screen solvents: The choice of solvent is crucial for efficient microwave heating. Use polar solvents that absorb microwave energy effectively.

  • Optimize temperature and time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific transformation.

  • Use a suitable catalyst: The right catalyst can significantly enhance the reaction rate and selectivity under microwave irradiation.[5]

  • Ensure proper sealing: Use appropriate microwave vials and ensure they are sealed correctly to prevent solvent evaporation and pressure build-up.

Q3: What are the best methods for purifying 1,5-disubstituted imidazole-4-carboxylates?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective way to obtain a pure compound.

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic imidazole derivative into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates via Microwave-Assisted 1,5-Electrocyclization [6]

This one-pot, multicomponent procedure involves the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation.

  • In a microwave glass vial equipped with a magnetic stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Add the primary amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

  • Add the aldehyde (1.08 mmol) to the reaction mixture.

  • Seal the vial and heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

Yield Data from Microwave-Assisted Synthesis [6]

EntryProductYield (%)
1MeHBnEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate78
2EtHBnEthyl 3-benzyl-5-ethyl-3H-imidazole-4-carboxylate77
3MePrBnEthyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate87
4MePhBnEthyl 3-benzyl-5-methyl-2-phenyl-3H-imidazole-4-carboxylate65

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time No complete Reaction Complete incomplete->complete Yes extend_time->check_reaction check_reagents Verify Reagent Quality complete->check_reagents bad_reagents Poor Reagent Quality check_reagents->bad_reagents purify_reagents Use Fresh/Purified Reagents bad_reagents->purify_reagents Yes good_reagents Reagents OK bad_reagents->good_reagents No purify_reagents->start check_conditions Review Reaction Conditions (Temperature, Solvent) good_reagents->check_conditions check_purification Evaluate Purification Method good_reagents->check_purification optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_conditions->start optimize_purification Optimize Purification check_purification->optimize_purification end Improved Yield optimize_purification->end

Caption: A workflow for troubleshooting low product yield.

Decision Tree for Addressing Side Product Formation

side_product_decision_tree start Side Products Detected identify_side_product Identify Side Product (NMR, MS) start->identify_side_product regioisomers Regioisomers? identify_side_product->regioisomers oxazoles Oxazoles? regioisomers->oxazoles No modify_conditions Modify Reaction Conditions (Temp, Solvent, Catalyst) regioisomers->modify_conditions Yes other Other Byproducts oxazoles->other No preform_imine Pre-form Imine or Use Anhydrous Conditions oxazoles->preform_imine Yes optimize_stoichiometry Optimize Stoichiometry other->optimize_stoichiometry change_method Change Synthetic Route modify_conditions->change_method

Caption: A decision tree for addressing common side products.

References

Technical Support Center: Optimizing Reactions of Imidoyl Chlorides and Ethyl Isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing imidoyl chlorides and ethyl isocyanoacetate in their synthetic protocols. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction of imidoyl chlorides with ethyl isocyanoacetate, which typically aims for the synthesis of substituted oxazoles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Imidoyl Chloride: Imidoyl chlorides can be sensitive to moisture and may degrade upon storage.[1] 2. Inappropriate Base: The chosen base may be too weak to deprotonate the ethyl isocyanoacetate or may be sterically hindered. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 4. Impure Reagents: Contaminants in the starting materials or solvents can inhibit the reaction.1. Reagent Quality: Use freshly prepared or properly stored imidoyl chloride. Consider synthesizing the imidoyl chloride immediately before use. Common methods for synthesis involve treating a secondary amide with reagents like oxalyl chloride or thionyl chloride.[2] 2. Base Selection: Employ a sufficiently strong, non-nucleophilic base. Triethylamine (Et₃N) is commonly used for the synthesis of oxazoles.[3] For the synthesis of related imidazoles, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used effectively.[4] 3. Temperature Optimization: While initial addition of reagents may be performed at low temperatures (e.g., -78 °C) to control exotherms, gradually warm the reaction to room temperature or gently heat to drive the reaction to completion.[4] 4. Purity and Anhydrous Conditions: Ensure all reagents are pure and solvents are anhydrous, as the reaction is sensitive to water.[5]
Formation of Imidazole Byproduct Instead of Oxazole Reaction Pathway Divergence: The reaction can proceed through different cyclization pathways. The formation of imidazoles from imidoyl chlorides and ethyl isocyanoacetate has been reported.[4]This outcome is highly dependent on the specific substrates and reaction conditions. If an oxazole is the desired product, consider using a base like triethylamine, which is reported to favor oxazole formation.[3] If imidazole is consistently formed, it may represent the thermodynamically favored product under your specific conditions.
Multiple Unidentified Side Products 1. Self-Condensation of Imidoyl Chloride: Imidoyl halides with an α-hydrogen can undergo self-condensation.[1] 2. Decomposition of Ethyl Isocyanoacetate: Isocyanoacetates can be unstable, particularly under strongly basic conditions.[3] 3. Side Reactions with Base/Solvent: The base or solvent may be reacting with the starting materials or intermediates.1. Controlled Addition: Add the base slowly to the reaction mixture at a low temperature to minimize side reactions. 2. Stable Reagents: Use high-purity ethyl isocyanoacetate. 3. Inert Conditions: Ensure the solvent is inert under the reaction conditions. Tetrahydrofuran (THF) and dichloromethane (DCM) are common choices.[2][4]
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction. 2. Co-elution of Impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.1. Workup Procedure: Use brine washes to break emulsions. Consider filtering the organic layer through a pad of celite or sodium sulfate. 2. Chromatography Optimization: Utilize different solvent systems for column chromatography. Consider techniques like gradient elution to improve separation. Common eluents include mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of an imidoyl chloride and ethyl isocyanoacetate?

A1: The reaction is expected to yield a substituted oxazole, specifically a 2,5-disubstituted-4-ethoxycarbonyloxazole. The reaction proceeds via the formation of a nitrilium ylide intermediate followed by cyclization.[3] However, under certain conditions, the formation of a 1,5-disubstituted-1H-imidazole-4-carboxylate ester has also been reported.[4]

Q2: What is the general mechanism for the formation of an oxazole from an imidoyl chloride and ethyl isocyanoacetate?

A2: The generally accepted mechanism involves the following steps:

  • Deprotonation of ethyl isocyanoacetate at the α-carbon by a base to form an anion.

  • Nucleophilic attack of the ethyl isocyanoacetate anion on the carbon of the imidoyl chloride.

  • Subsequent elimination of the chloride ion to form a nitrilium ylide intermediate.

  • A 1,5-dipolar cyclization of the nitrilium ylide to form the oxazole ring.[3]

Q3: Which bases are recommended for this reaction?

A3: For the synthesis of oxazoles, triethylamine (Et₃N) is a commonly cited base.[3] For the synthesis of the related imidazole structures, a stronger non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been successfully used.[4] The choice of base can influence the reaction pathway and product distribution.

Q4: What are suitable solvents for this reaction?

A4: Anhydrous aprotic solvents are typically used. Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are common choices that have been reported in the literature for similar reactions.[2][4]

Q5: How critical is the reaction temperature?

A5: Temperature control is important. The initial addition of reagents is often carried out at low temperatures, such as -78 °C, to control the initial reaction rate and minimize side product formation.[4] The reaction is then typically allowed to warm to room temperature and may require stirring for an extended period (e.g., 24-48 hours) to go to completion.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reaction conditions reported for the synthesis of imidazoles and related heterocycles from imidoyl chlorides and isocyanoacetates, which can serve as a starting point for optimization.

ParameterCondition A (for Imidazole Synthesis)[4]Condition B (for Oxazole Synthesis)[3]
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Triethylamine (Et₃N)
Solvent Anhydrous Tetrahydrofuran (THF)Not specified, but aprotic solvents are typical
Temperature -78 °C to Room TemperatureNot specified, likely room temperature or gentle heating
Reaction Time 48 hoursNot specified
Stoichiometry Stoichiometric amounts of reactantsNot specified

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylates[4]
  • Reagents:

    • N-Aryl-benzimidoyl chloride (1.0 eq)

    • Ethyl isocyanoacetate (1.0 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of ethyl isocyanoacetate and DBU in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

    • Add a solution of the N-aryl-benzimidoyl chloride in anhydrous THF dropwise to the cooled mixture.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Imidoyl Chlorides from Secondary Amides[2]
  • Reagents:

    • Secondary Amide (1.0 eq)

    • Oxalyl chloride (1.0 eq)

    • 2,6-Lutidine (1.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the secondary amide in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

    • Add 2,6-lutidine to the solution.

    • Slowly add oxalyl chloride to the stirred solution at 0 °C.

    • Stir the mixture at 0 °C for a specified time (e.g., 1 hour) to form the imidoyl chloride.

    • The resulting solution containing the imidoyl chloride can often be used directly in the subsequent reaction without isolation.

Visualizations

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Amide Secondary Amide ImidoylChloride Imidoyl Chloride Amide->ImidoylChloride Oxalyl Chloride, 2,6-Lutidine ReactionMix Reaction Mixture (-78°C to RT) ImidoylChloride->ReactionMix EthylIsocyanoacetate Ethyl Isocyanoacetate EthylIsocyanoacetate->ReactionMix Base (e.g., DBU, Et3N) Anhydrous THF Quench Aqueous Quench ReactionMix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Purified Product (Oxazole or Imidazole) Purify->FinalProduct

Caption: Experimental workflow for the reaction of imidoyl chlorides with ethyl isocyanoacetate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low or No Product Yield Cause1 Imidoyl Chloride Degradation Start->Cause1 Cause2 Incorrect Base/Solvent Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Impure Reagents Start->Cause4 Sol1 Use Freshly Prepared Imidoyl Chloride Cause1->Sol1 Sol2 Optimize Base and Use Anhydrous Solvent Cause2->Sol2 Sol3 Adjust Reaction Temperature (e.g., warm to RT) Cause3->Sol3 Sol4 Purify Starting Materials Cause4->Sol4

Caption: Troubleshooting logic for addressing low product yield in the reaction.

References

Stability and degradation of Ethyl 1H-imidazole-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 1H-imidazole-4-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway for this compound is the acid-catalyzed hydrolysis of the ethyl ester to form 1H-imidazole-4-carboxylic acid and ethanol. This reaction is a common degradation pathway for esters in the presence of acid and water.

Q2: What are the expected degradation products of this compound in an acidic solution?

A2: The primary and expected degradation product is 1H-imidazole-4-carboxylic acid . Depending on the specific acidic conditions (e.g., type of acid, temperature, presence of other reactive species), further degradation of the imidazole ring could potentially occur, though this is generally less likely under mild acidic stress.

Q3: My assay shows a rapid loss of the parent compound. What could be the cause?

A3: Rapid loss of this compound in your assay could be due to several factors:

  • Low pH of the medium: The compound is susceptible to acid-catalyzed hydrolysis. Ensure the pH of your assay buffer is within a stable range for the compound.

  • High temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • On-column degradation: If using HPLC, the mobile phase's acidity or the stationary phase's characteristics might be causing degradation during the analysis.[1]

  • Instability in the autosampler: If samples are prepared and left in the autosampler for extended periods, degradation can occur before injection.[1]

Q4: I am observing a new peak in my chromatogram during stability studies. How can I identify it?

A4: The new peak is likely a degradation product. To identify it, you can:

  • Compare retention times: Compare the retention time of the new peak with a standard of the suspected degradation product, 1H-imidazole-4-carboxylic acid.

  • LC-MS analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. The mass should correspond to the molecular weight of 1H-imidazole-4-carboxylic acid.

  • Forced degradation: Intentionally degrade a sample of this compound under acidic conditions and observe the increase in the new peak's area, which would support its identity as a degradation product.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Problem: You are observing variable degradation rates for this compound under the same acidic conditions.

  • Possible Causes & Solutions:

    • Inconsistent pH: Small variations in the pH of your acidic medium can significantly impact the hydrolysis rate.

      • Solution: Prepare fresh acidic solutions for each experiment and verify the pH with a calibrated pH meter. Use buffered solutions where possible to maintain a constant pH.

    • Temperature fluctuations: Inconsistent temperature control can lead to variable degradation rates.

      • Solution: Use a calibrated incubator or water bath with precise temperature control.

    • Stock solution instability: The compound may be degrading in your stock solution if it is prepared in a protic or slightly acidic solvent and stored for an extended period.

      • Solution: Prepare fresh stock solutions for each experiment, preferably in a dry, aprotic solvent like anhydrous DMSO or acetonitrile.[1]

Issue 2: Mass imbalance in the HPLC assay.
  • Problem: The decrease in the peak area of this compound does not correspond to the increase in the peak area of the known degradation product, 1H-imidazole-4-carboxylic acid.

  • Possible Causes & Solutions:

    • Formation of other degradation products: Under harsh acidic conditions, further degradation of the primary product or the parent compound may occur, leading to products that are not being detected by your current HPLC method.

      • Solution: Adjust your HPLC method (e.g., change the gradient, wavelength) to look for other potential degradation products. A photodiode array (PDA) detector can be useful to check for peak purity.[2]

    • Degradation products not retained on the column: Some degradation products might be very polar and may not be retained on a standard reverse-phase column.

      • Solution: Use a more polar column or a different chromatographic mode (e.g., HILIC) to analyze for highly polar degradants.

    • Co-elution of peaks: A degradation product peak may be co-eluting with the parent compound or another peak.

      • Solution: Modify the mobile phase composition or gradient to improve the separation of all peaks.

Data Presentation

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Parent Compound)Major Degradation Product
0.1 M HCl2460~15%1H-imidazole-4-carboxylic acid
0.1 M HCl4860~28%1H-imidazole-4-carboxylic acid
1 M HCl880>90%1H-imidazole-4-carboxylic acid and others

Note: The data presented in this table is illustrative and based on the expected chemical behavior of the compound. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • For mild acidic stress, add an equal volume of the stock solution to 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[2]

    • For more aggressive stress, a higher concentration of acid (e.g., 1 M HCl) and/or a higher temperature (e.g., 80°C) can be used.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, 72 hours).[2] Protect the solution from light to avoid photolytic degradation.

  • Sampling: At specified time points, withdraw an aliquot of the solution.

  • Neutralization: Neutralize the sample with an appropriate amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B and gradually increasing is recommended to ensure the separation of the parent compound from its more polar degradation product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 230 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve of this compound to quantify its degradation. A calibration curve for 1H-imidazole-4-carboxylic acid can be used for the quantification of the primary degradation product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution stress Expose to Acidic Stress (e.g., 0.1 M HCl, 60°C) stock->stress sampling Sample at Time Points stress->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent and Degradant hplc->quantify identify Identify Degradation Products (LC-MS) hplc->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Results ph_var pH Variation start->ph_var temp_fluc Temperature Fluctuation start->temp_fluc stock_inst Stock Solution Instability start->stock_inst ph_sol Calibrate pH meter, use buffers ph_var->ph_sol temp_sol Use calibrated equipment temp_fluc->temp_sol stock_sol Prepare fresh stock solutions stock_inst->stock_sol

Caption: Troubleshooting guide for inconsistent stability results.

References

Recrystallization techniques for purifying Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 1H-imidazole-4-carboxylate. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Physico-chemical Properties and Solubility Data

Proper solvent selection is critical for successful recrystallization. The following table summarizes the key physical properties and solubility information for this compound.

PropertyValueSolventsSolubility
Molecular FormulaC₆H₈N₂O₂WaterSlightly Soluble[1][2]
Molecular Weight140.14 g/mol EthanolSoluble[1]
Melting Point160-162 °C[1]MethanolSoluble[1][2]
AppearanceWhite crystalline solid[1]Dimethyl Sulfoxide (DMSO)Soluble[1][2]
EtherSoluble[1]
AcetoneSoluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the recrystallization of this compound using an ethanol/water solvent system. This method is suitable for purifying the compound from non-polar impurities and other contaminants that have different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 5-10 mL of ethanol.

  • Heating: Gently heat the mixture with stirring. Add the minimum amount of hot ethanol in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling ethanol. Place a fluted filter paper in a stemless funnel and place it on the clean, hot flask. Pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: If the solution is clear, add deionized water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white, crystalline solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve completely, even after adding a large amount of hot ethanol.

A1: This could be due to the presence of insoluble impurities. If this is the case, perform a hot filtration to remove the insoluble material before proceeding with the crystallization. Alternatively, the starting material may not be this compound; verify the identity of your compound.

Q2: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.

A2: This is a common issue that can arise from several factors:

  • Too much solvent: The concentration of the compound may be too low for crystals to form. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To remedy this, try the following:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional ethanol to increase the solubility.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

Q4: The yield of the recrystallized product is very low.

A4: A low yield can be caused by several factors:

  • Using too much solvent: As mentioned in Q2, excess solvent will retain more of your compound in the solution.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is sufficiently pre-heated.

  • Washing with too much or warm solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will dissolve some of your product.

Q5: The recrystallized product is still colored.

A5: If your starting material has colored impurities, they may persist through the recrystallization. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process of this compound.

Recrystallization_Workflow start Start: Crude Ethyl 1H-imidazole-4-carboxylate dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities? induce_crystallization Induce Crystallization (add water until turbid, then clarify with ethanol) dissolve->induce_crystallization No insoluble impurities hot_filtration->induce_crystallization cool_slowly Slow Cooling to Room Temperature induce_crystallization->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol/water vacuum_filtration->wash dry Dry Crystals under Vacuum wash->dry end End: Pure Ethyl 1H-imidazole-4-carboxylate dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Regioselectivity Issues in Imidazole N-Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the challenges of regioselective N-substitution of the imidazole ring.

Troubleshooting Guide

Encountering a mixture of N1 and N3 isomers is a common hurdle in the N-alkylation of unsymmetrically substituted imidazoles. This guide provides solutions to this and other prevalent issues.[1]

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of N1 and N3 isomers) 1. Similar Reactivity of Nitrogen Atoms: The deprotonated imidazolate anion has delocalized negative charge, making both nitrogens nucleophilic.[2] 2. Weak Directing Effects: Steric and electronic effects of imidazole substituents are insufficient to favor one nitrogen over the other.[1] 3. Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomeric ratio.[1]1. Steric Hindrance: Introduce or utilize a bulky substituent on the imidazole ring or use a sterically demanding alkylating agent to favor substitution at the less hindered nitrogen.[1] 2. Electronic Effects: Employ an electron-withdrawing group at the C4(5) position to deactivate the adjacent N3 nitrogen, thereby promoting alkylation at the N1 position.[1] 3. Optimize Reaction Conditions: Systematically vary the base and solvent combination. For instance, NaH in THF is known to favor N1-alkylation in many cases.[3][4] 4. Protecting Group Strategy: For definitive control, employ a protecting group such as (2-(trimethylsilyl)ethoxymethyl) (SEM) to block one nitrogen, forcing alkylation at the other.[1][5]
Low Reaction Yield 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the imidazole, reducing its nucleophilicity.[3] 2. Poor Reactivity of Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently labile (e.g., Cl vs. Br or I).[3] 3. Suboptimal Reaction Conditions: Incorrect solvent or temperature can hinder the reaction rate.1. Choice of Base: Use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) for less reactive imidazoles. For more activated systems, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice.[3] 2. Alkylating Agent: If using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide. 3. Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. Gently heating the reaction can also improve the rate and yield.[3]
Dialkylation 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to the substitution of both nitrogen atoms. 2. High Reactivity: A highly reactive alkylating agent and a fully deprotonated imidazole can favor a second alkylation.1. Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3] 3. Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and stop it once the starting material is consumed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in imidazole N-substitution?

A1: The regioselectivity of N-substitution in unsymmetrical imidazoles is primarily governed by a combination of three factors:

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky incoming electrophile will favor substitution at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, directing substitution to the more distant nitrogen.[1] Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the regiochemical outcome. For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to afford high N1-selectivity in the alkylation of certain indazoles, which share similarities with imidazoles.[4][6]

Q2: How can I achieve complete N1-selectivity?

A2: While optimizing steric and electronic factors can significantly improve selectivity, achieving complete N1-selectivity often requires a more robust strategy. One of the most effective methods is the use of a protecting group. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is particularly useful for this purpose.[5] The strategy involves:

  • Protecting the imidazole at the N1 position with a SEM group.

  • Performing the desired substitution, which will be directed to the N3 position.

  • Removing the SEM group to yield the N1-substituted imidazole. This "trans-N-alkylation" approach provides excellent regiocontrol.[5]

Another powerful method for achieving high N1-selectivity is through palladium-catalyzed N-arylation reactions. By carefully selecting the palladium precursor and ligand, it is possible to achieve complete N1-arylation of unsymmetrical imidazoles.[7][8]

Q3: When should I use a strong base like NaH versus a weaker base like K₂CO₃?

A3: The choice of base is critical and depends on the acidity of your imidazole and the reactivity of your alkylating agent.

  • Strong Bases (e.g., NaH): These are necessary when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when a less reactive alkylating agent is used. Reactions with NaH must be conducted under anhydrous conditions.[3] The combination of NaH in THF is particularly effective for achieving high N1-selectivity in many cases.[4][6]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for imidazoles bearing electron-withdrawing groups, which increase their acidity. They are also suitable for use with highly reactive alkylating agents like benzyl bromide or alkyl iodides. These bases are generally safer and easier to handle than NaH.[3]

Data Presentation

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation*
BaseSolventTemperatureN1:N2 Ratio
Cs₂CO₃DMFrt1.4:1
K₂CO₃DMFrt1.5:1
Na₂CO₃DMFrt1.5:1
NaH THF 0 °C to rt >99:1

*Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole.[3]

Table 2: N-Alkylation of 4-Nitroimidazole*
Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK₂CO₃CH₃CN40
Ethyl bromoacetateK₂CO₃DMSO35
Ethyl bromoacetateK₂CO₃DMF30

*These data provide insights into expected yields under various conditions for an electronically analogous imidazole.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

This protocol is adapted from a highly regioselective method developed for indazoles and is applicable to imidazoles where high N1-selectivity is desired.[4][6]

Materials:

  • Substituted imidazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted imidazole.

  • Add anhydrous THF to dissolve or suspend the imidazole.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete deprotonation.

  • Slowly add the alkylating agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SEM-Protection of Imidazole

This protocol describes the protection of an imidazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[9]

Materials:

  • Imidazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

  • Carefully add NaH to the cooled DMF.

  • In a separate flask, dissolve the imidazole in a small amount of anhydrous DMF.

  • Add the imidazole solution dropwise to the NaH/DMF suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Add SEM-Cl to the reaction mixture.

  • Allow the reaction to proceed for 10-12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed N1-Arylation of 4-Methylimidazole

This protocol outlines a highly N1-selective arylation of 4-methylimidazole.[7][8]

Materials:

  • 4-Methylimidazole (1.5-2.0 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 1.5 mol %)

  • Biaryl phosphine ligand (e.g., L1, 1.8 mol %)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ and the phosphine ligand.

  • Add the solvent and heat the mixture (e.g., to 120 °C for 3 minutes) to pre-activate the catalyst.

  • To a separate reaction vessel, add the aryl halide, 4-methylimidazole, and the base.

  • Add the pre-activated catalyst solution to the mixture of reagents.

  • Heat the reaction mixture (e.g., to 120 °C) for the required time (typically 5-24 hours), monitoring by GC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

G steric Steric Hindrance n1 N1-Substitution steric->n1 Bulky groups favor less hindered N1 n3 N3-Substitution steric->n3 mixture Mixture of Isomers steric->mixture electronic Electronic Effects electronic->n1 EWG at C4/C5 favors N1 electronic->n3 electronic->mixture conditions Reaction Conditions conditions->n1 e.g., NaH/THF conditions->n3 conditions->mixture

Caption: Key factors determining the regiochemical outcome of imidazole N-substitution.

G start Start: Unsymmetric Imidazole protect Protect N1 with SEM group start->protect Step 1 substitute N3-Alkylation/ Arylation protect->substitute Step 2 deprotect Deprotect SEM group substitute->deprotect Step 3 product Pure N1-Substituted Imidazole deprotect->product Final Product

Caption: Workflow for regioselective N1-substitution using a protecting group strategy.

G start Problem: Poor Regioselectivity check_sterics Are steric/electronic effects significant? start->check_sterics enhance_effects Increase steric bulk or add EWG check_sterics->enhance_effects No change_conditions Modify Base/Solvent (e.g., NaH/THF) check_sterics->change_conditions Yes enhance_effects->change_conditions protecting_group Use Protecting Group (e.g., SEM) change_conditions->protecting_group Still poor selectivity end Solution: Improved Regioselectivity change_conditions->end Success protecting_group->end

Caption: A logical workflow for troubleshooting poor regioselectivity in imidazole N-substitution.

References

Troubleshooting low yields in microwave-assisted imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the microwave-assisted synthesis of imidazoles, addressing challenges related to low yields and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My microwave-assisted imidazole synthesis is resulting in a very low yield. What are the most common causes?

Low yields in microwave-assisted imidazole synthesis can stem from several factors. The primary areas to investigate are your reaction conditions, the integrity of your starting materials, and the choice of catalyst. Inefficient heating due to non-polar solvents, incorrect microwave power settings, or suboptimal reaction times are frequent culprits. Additionally, the purity of reagents, especially the aldehyde, can significantly impact the outcome. Side reactions, such as the formation of by-products like N-(p-tolyl)acetamide when using acetic acid, can also consume starting materials and reduce the yield of the desired imidazole product.[1]

Q2: How do I optimize the microwave power and reaction time for my specific imidazole synthesis?

Optimizing microwave power and reaction time is crucial for maximizing yield and minimizing by-product formation. A factorial design approach is an effective way to determine the optimal conditions.[2][3] Start with a moderate power setting (e.g., 300-400W) and a short reaction time (e.g., 2-5 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • If the reaction is incomplete: Gradually increase the reaction time in short increments (e.g., 1-2 minutes) at the same power level. Alternatively, you can cautiously increase the microwave power. Be aware that excessively high power can lead to decomposition of reactants or products.[1]

  • If you observe product degradation or multiple side products: Reduce the microwave power or the reaction time.

A systematic approach, as detailed in the experimental protocols below, will help you identify the ideal balance for your specific substrates.

Q3: I am observing the formation of significant by-products. How can I improve the selectivity of my reaction?

By-product formation is a common challenge. To enhance selectivity towards the desired imidazole product:

  • Consider a sequential, two-step, one-pot reaction: In this approach, the imine is formed in the first step by reacting the aldehyde and amine. Subsequently, the dicarbonyl compound and ammonium acetate are added for the cyclization step. This can minimize the formation of trisubstituted imidazole by-products.[1]

  • Optimize the catalyst: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (see Q4) to find one that favors the formation of your desired product.

  • Adjust the stoichiometry: While equimolar amounts of the dicarbonyl compound and aldehyde are common, the amount of ammonium acetate can be adjusted. Using an excess of ammonium acetate (e.g., 2.5-5 equivalents) can sometimes improve yields, but it may also lead to by-products in some cases.[1]

Q4: What is the role of the catalyst, and how do I choose the right one for my synthesis?

Catalysts play a critical role in facilitating the condensation and cyclization steps of imidazole synthesis. The choice of catalyst can significantly impact reaction time and yield.[4] Both Lewis and Brønsted acids are commonly used.

  • Common Catalysts: A variety of catalysts have been successfully employed in microwave-assisted imidazole synthesis, including p-toluenesulfonic acid (p-TsOH), cupric chloride (CuCl2), glyoxylic acid, and various solid-supported catalysts like acidic alumina.[1][5]

  • Catalyst Screening: If you are experiencing low yields, it is advisable to screen a few different catalysts. As shown in the comparative data below, the effectiveness of a catalyst can be substrate-dependent. For instance, in some reactions, p-TsOH has been shown to be a superior catalyst compared to others like acetic acid or ferric chloride.[1]

Q5: The reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?

A dark reaction mixture and the formation of multiple products often indicate decomposition of starting materials or the product. This can be caused by:

  • Excessive Microwave Power or Temperature: High temperatures can lead to charring and degradation. Try reducing the microwave power or setting a lower maximum temperature for the reaction.[1][6]

  • Prolonged Reaction Time: Even at optimal power, extended reaction times can lead to decomposition. Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed.

  • Instability of Reactants or Products: Some aldehydes or the resulting imidazoles may be sensitive to high temperatures. If you suspect this is the case, a lower power setting and shorter reaction time are recommended.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and their impact on the yield of microwave-assisted imidazole synthesis, based on published experimental data.

Table 1: Effect of Microwave Power and Time on Yield

Microwave Power (W)Reaction Time (min)Yield (%)Reference
3001585-95
4004-9up to 97[7]
7205.7Optimized for high yield[3]
8001-3High[5][8]

Table 2: Comparison of Different Catalysts for Trisubstituted Imidazole Synthesis

CatalystReaction Time (min)Yield (%)Reference
p-Toluenesulfonic acid80High[1]
Cupric Chloride (CuCl₂)1292
Glyoxylic Acid1.598[5]
Glacial Acetic Acid1-395[8]
Cr₂O₃ Nanoparticles4-9up to 97[7]
No Catalyst9020[1]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles

  • In a 50 mL beaker, mix the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).

  • Thoroughly mix the components with a glass rod.

  • Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, monitoring the reaction progress by TLC (petroleum ether: ethyl acetate = 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water.

  • Collect the crude product by filtration and recrystallize from ethanol.

Protocol 2: Sequential Two-Step, One-Pot Synthesis of Tri/Tetrasubstituted Imidazoles [1]

  • Step 1: Imine Formation

    • In a 35 mL microwave reaction vessel, suspend the aldehyde (1.0 equiv.), primary amine (1.1 equiv.), and p-toluenesulfonic acid (20 mol%) in ethyl alcohol (2 mL).

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the mixture at 80°C for 30 minutes using 100W microwave power.

  • Step 2: Cyclization

    • Cool the mixture to room temperature.

    • Add benzil (1.0 equiv.) and ammonium acetate (5.0 equiv.) to the reaction vessel.

    • Stir at room temperature for 5 minutes.

    • Apply microwave irradiation (200W) at 100°C for 60-80 minutes, monitoring the reaction by TLC.

    • After cooling, evaporate the solvent under vacuum.

    • Add dichloromethane (DCM, 20 mL) and wash the organic phase with distilled water (20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate key relationships and workflows to aid in troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Starting Material Quality start->check_reagents check_catalyst Evaluate Catalyst Choice & Amount start->check_catalyst optimize_power_time Adjust Microwave Power & Time check_conditions->optimize_power_time optimize_solvent Consider Solvent Polarity check_conditions->optimize_solvent purify_reagents Purify Aldehyde & Other Reagents check_reagents->purify_reagents screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts solution Improved Yield optimize_power_time->solution optimize_solvent->solution purify_reagents->solution screen_catalysts->solution

Caption: A general workflow for troubleshooting low yields in microwave-assisted imidazole synthesis.

Reaction_Parameters cluster_input Input Parameters cluster_output Reaction Outcome Microwave_Power Microwave Power Yield Product Yield Microwave_Power->Yield affects rate Purity Product Purity / By-products Microwave_Power->Purity high power can cause decomposition Reaction_Time Reaction Time Reaction_Time->Yield affects completion Reaction_Time->Purity long times can cause decomposition Catalyst Catalyst Choice Catalyst->Yield improves rate & selectivity Catalyst->Purity influences side reactions Solvent Solvent Polarity Solvent->Yield affects heating efficiency Solvent->Purity can influence reaction pathway Debus_Radziszewski_Synthesis reactants Dicarbonyl (e.g., Benzil) Aldehyde Ammonium Acetate (Ammonia Source) intermediate Intermediate Formation (Imine and Diamine Species) reactants->intermediate Microwave Irradiation + Catalyst cyclization Cyclization & Dehydration intermediate->cyclization product Substituted Imidazole cyclization->product

References

Safe handling and storage procedures for Ethyl 1H-imidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for Ethyl 1H-imidazole-4-carboxylate. The following procedures are based on best practices for similar imidazole derivatives and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar imidazole compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Researchers should wear a full protective suit, chemical-resistant gloves (inspect before use), and safety glasses with side shields or a face shield.[1][3] In case of dust formation or inadequate ventilation, a particle respirator (type P95 US or P1 EU EN 143) is recommended.[1]

Q3: What is the proper storage procedure for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] It should be stored away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5] Keep it away from direct sunlight and sources of ignition.[5]

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] If contact lenses are present, remove them if easy to do so. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, consult a physician.[3]

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[3] Do not induce vomiting. Seek immediate medical attention.[5]

Q5: How should I dispose of waste this compound?

A5: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not allow the product to enter drains.[1][4] Waste containers should be sealed, airtight, and properly labeled as hazardous waste.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color or appearance. Improper storage, exposure to light, air, or moisture.Discontinue use and dispose of the compound according to waste disposal guidelines. Review storage procedures to ensure the container is tightly sealed and stored in a cool, dark, and dry place.
Skin or eye irritation occurs during handling. Inadequate PPE or accidental exposure.Immediately follow first-aid procedures for skin/eye contact. Review and improve PPE practices. Ensure safety glasses and appropriate gloves are always worn.
A strong odor is detected. Poor ventilation or a spill.Ensure all handling is performed in a well-ventilated fume hood.[1] Check for any spills. If a spill occurs, evacuate the area, and clean it up using appropriate absorbent materials and tools, while wearing full PPE.[4][5]

Quantitative Data Summary

Property Value Source
Molecular Formula C6H8N2O2[6][7]
Molecular Weight 140.14 g/mol [6][7]
Appearance Solid[1]
Melting Point 160-162 °C[8]
Storage Class 11 (Combustible Solids)
Solubility Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water.[8]

Experimental Workflow & Safety Protocols

Below is a diagram outlining the standard workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response start Start: Review SDS ppe Don Personal Protective Equipment (PPE) start->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh dissolve Dissolve/Use in Experiment weigh->dissolve observe Observe for Reactions/Spills dissolve->observe decontaminate Decontaminate Glassware & Surfaces observe->decontaminate spill Spill Occurs observe->spill exposure Personal Exposure observe->exposure waste Dispose of Waste in Labeled Container decontaminate->waste storage Store Compound in Designated Area waste->storage evacuate Evacuate & Notify EH&S spill->evacuate first_aid Administer First Aid exposure->first_aid

Caption: Workflow for Safe Handling of this compound.

References

Validation & Comparative

Comparison of Synthesis Routes for Ethyl 1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 1H-imidazole-4-carboxylate, a key building block in pharmaceutical chemistry. This guide provides a detailed comparison of common synthetic routes, supported by experimental data and protocols.

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route often depends on factors such as starting material availability, desired yield and purity, scalability, and environmental considerations. This guide focuses on two primary, well-documented methods: a multi-step synthesis originating from glycine and a catalytic oxidation approach.

Route 1: Multi-step Synthesis from Glycine

This classical approach involves the construction of the imidazole ring through a sequence of reactions starting from the readily available amino acid, glycine.[1] The overall pathway involves acylation, esterification, formylation, cyclization to a mercaptoimidazole intermediate, and subsequent oxidative desulfurization.

Route 2: Catalytic Oxidation of 2-Mercapto-4-imidazole-ethyl formate

This route focuses on the efficient conversion of an intermediate, 2-mercapto-4-imidazole-ethyl formate, to the final product through catalytic oxidation. This intermediate can be synthesized from ethyl acetamidoacetate.[2][3] Various catalytic systems have been employed for the crucial desulfurization step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: From GlycineRoute 2: Catalytic Oxidation (H₂O₂/Tungstate)Route 2: Catalytic Oxidation (Inorganic-salt composite)
Starting Material GlycineEthyl 2-mercapto-4-imidazole carboxylateEthyl 2-mercapto-4-imidazole carboxylate
Overall Yield ~23% (over 4 steps)81.2% - 85.8% (for the oxidation step)Not explicitly stated, but method claims "remarkably increased" yield
Purity Recrystallized solidCrystalline solidRecrystallized solid
Key Reagents Acetic anhydride, Ethanol, Methyl formate, NaH, KSCN, H₂O₂H₂O₂, Tungstic acid/Sodium tungstate/Phosphotungstic acid/Calcium tungstateBarium sulfate, Ferric nitrate, Iron sulfate
Reaction Conditions Multi-step, varying temperatures (-0°C to reflux)60-70°C60-75°C

Experimental Protocols

Route 1: Synthesis from Glycine

This synthesis involves four main steps:

Step 1: Synthesis of Acetyl Glycine Glycine is acylated using acetic anhydride in an aqueous medium. The reaction mixture is stirred at 20°C, and the product is isolated by filtration after cooling.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester The acetyl glycine is esterified using ethanol in the presence of a strong acidic cation exchange resin as a catalyst. The reaction is carried out under reflux, and the product is obtained after removal of the resin and solvent.

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester Acetyl glycine ethyl ester is first formylated with methyl formate using sodium hydride as a base in toluene. The resulting intermediate is then cyclized with potassium thiocyanate in the presence of hydrochloric acid.

Step 4: Synthesis of Ethyl imidazole-4-carboxylate The 2-mercapto-4-imidazole formate ethyl ester is oxidized with 50% hydrogen peroxide. The reaction is carried out at 55-60°C, and the product is precipitated by neutralizing the solution with saturated sodium carbonate.[1]

Route 2: Catalytic Oxidation of 2-Mercapto-4-imidazole-ethyl formate

Using Hydrogen Peroxide and a Tungstate Catalyst: In a typical procedure, ethyl 2-mercapto-4-imidazole carboxylate is dissolved in a suitable solvent (e.g., methanol, ethanol, isopropanol, or water). A catalytic amount of a tungstate-based catalyst (e.g., tungstic acid, sodium tungstate, phosphotungstic acid, or calcium tungstate) is added, followed by the slow addition of 30% hydrogen peroxide. The reaction mixture is heated to 60-70°C and monitored by TLC. After completion, the pH is adjusted to 8 with sodium bicarbonate, and the product crystallizes upon cooling.[3] Yields for this step are reported to be in the range of 81.2% to 85.8%.[3]

Using an Inorganic-Salt Composite Catalyst: The 2-mercapto-4-imidazole-ethyl formate is dissolved in toluene, and an inorganic salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate is added. The reaction is heated to 75°C. After the reaction is complete, the solvent is evaporated, and the pH is adjusted to 8 to obtain the product. This method is highlighted for its use of an environmentally friendly and recyclable catalyst.[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Acetic anhydride AcetylGlycineEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEster Ethanol, Acid catalyst Mercaptoimidazole 2-Mercapto-4-imidazole formate ethyl ester AcetylGlycineEster->Mercaptoimidazole 1. Methyl formate, NaH 2. KSCN, HCl FinalProduct Ethyl 1H-imidazole- 4-carboxylate Mercaptoimidazole->FinalProduct H₂O₂

Caption: Multi-step synthesis of this compound from Glycine.

Synthesis_Route_2 cluster_catalysts Oxidative Desulfurization EthylAcetamidoacetate Ethyl Acetamidoacetate Mercaptoimidazole 2-Mercapto-4-imidazole formate ethyl ester EthylAcetamidoacetate->Mercaptoimidazole Enolization & Cyclization FinalProduct Ethyl 1H-imidazole- 4-carboxylate Mercaptoimidazole->FinalProduct Catalyst Catalytic System Catalyst->Mercaptoimidazole H₂O₂ / Tungstate H₂O₂ / Tungstate Inorganic-salt\ncomposite catalyst Inorganic-salt composite catalyst

Caption: Catalytic oxidation route to this compound.

Other Synthetic Approaches

While the two routes detailed above are common, other methods for synthesizing the imidazole-4-carboxylate core exist, offering alternative strategies for researchers.

  • Microwave-Assisted One-Pot Synthesis: A modern approach involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. This method allows for the rapid and efficient synthesis of diversely functionalized imidazole-4-carboxylates.[4]

  • From Ethyl Isocyanoacetate: The cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides provides a pathway to 1,5-disubstituted-1H-imidazole-4-carboxylates. This method is valuable for creating a library of analogs with different substituents on the imidazole ring.[5]

  • Condensation with Formamidine Acetate: For the synthesis of certain imidazole derivatives, the condensation of α-bromoketones with formamidine acetate in liquid ammonia has proven to be an effective method.[6]

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the research or development project. The multi-step synthesis from glycine is a well-established method, while the catalytic oxidation routes offer higher yields for the final desulfurization step and introduce the potential for more environmentally benign catalysts. Newer methods, such as microwave-assisted synthesis, provide rapid access to a variety of substituted analogs. Researchers should consider the trade-offs between yield, cost, scalability, and environmental impact when selecting the most appropriate synthetic strategy.

References

Structural Elucidation of Ethyl 1H-imidazole-4-carboxylate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural validation of Ethyl 1H-imidazole-4-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related imidazole derivatives and detailed experimental protocols.

The definitive structural confirmation of a synthesized organic molecule is paramount in research and development. For this compound, a heterocyclic compound with significant potential in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unambiguous structural validation. This guide outlines the expected ¹H and ¹³C NMR spectral data for this compound and provides a comparative analysis with structurally related compounds.

Predicted and Comparative NMR Data

The structural features of this compound can be assigned to specific signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for this compound and the experimental data for a structural analogue, Ethyl 5-methyl-1H-imidazole-4-carboxylate, and a positional isomer, Ethyl 1H-imidazole-2-carboxylate. This comparative approach is crucial for confirming the correct isomeric form of the synthesized product.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment This compound (Predicted) Ethyl 5-methyl-1H-imidazole-4-carboxylate (Experimental in DMSO-d₆) Ethyl 1H-imidazole-2-carboxylate (Alternative)
H-2 (imidazole)~7.8-8.0 (s)7.58 (s)-
H-5 (imidazole)~7.6-7.8 (s)-~7.1 (s)
-CH₂- (ethyl)~4.2-4.4 (q)4.25 (q)~4.3 (q)
-CH₃ (ethyl)~1.2-1.4 (t)1.30 (t)~1.3 (t)
-CH₃ (at C-5)-2.40 (s)-
N-H (imidazole)Broad, variableBroadBroad

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment This compound (Predicted) Ethyl 5-methyl-1H-imidazole-4-carboxylate (Experimental in DMSO-d₆) Ethyl 1H-imidazole-2-carboxylate (Alternative)
C=O (ester)~162-165162.9~160
C-2 (imidazole)~135-138136.0~145
C-4 (imidazole)~125-128127.0~128
C-5 (imidazole)~115-118133.0~128
-CH₂- (ethyl)~60-6259.5~61
-CH₃ (ethyl)~14-1614.5~14
-CH₃ (at C-5)-11.0-

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural validation. Below are standard protocols for ¹H and ¹³C NMR spectroscopy for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dried sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent can affect chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range appropriate for proton signals (e.g., -2 to 12 ppm).

¹³C NMR Acquisition
  • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range appropriate for carbon signals (e.g., -10 to 220 ppm).

Visualizing Structural Relationships

To further aid in the interpretation of NMR data, the following diagrams illustrate the structure of this compound and the logical workflow for its structural validation.

Structure of this compound cluster_imidazole Imidazole Ring cluster_ester Ethyl Carboxylate Group N1 N C2 C N1->C2 H_N1 H N1->H_N1 N3 N C2->N3 H_C2 H C2->H_C2 C4 C N3->C4 C5 C C4->C5 C_carbonyl C C4->C_carbonyl C5->N1 H_C5 H C5->H_C5 O_carbonyl O C_carbonyl->O_carbonyl O_ether O C_carbonyl->O_ether CH2 CH2 O_ether->CH2 CH3 CH3 CH2->CH3

Caption: Molecular structure of this compound.

NMR Structural Validation Workflow Sample Synthesized Compound 1H_NMR Acquire 1H NMR Spectrum Sample->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Sample->13C_NMR Analyze_1H Analyze 1H Data: - Chemical Shifts - Integration - Multiplicity 1H_NMR->Analyze_1H Analyze_13C Analyze 13C Data: - Chemical Shifts 13C_NMR->Analyze_13C Compare Compare with Predicted and Alternative Isomer Data Analyze_1H->Compare Analyze_13C->Compare Validate Structural Validation Compare->Validate

Caption: Workflow for structural validation using NMR spectroscopy.

A Comparative Guide to Catalysts in Imidazole Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various catalytic systems for imidazole synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, a variety of synthetic routes have been developed. Modern approaches often rely on catalysts to improve yield, reduce reaction times, and promote greener chemical processes. This guide focuses on a comparative analysis of different classes of catalysts: transition metal-based catalysts, metal-free organocatalysts, and nanocatalysts.

Comparative Analysis of Catalyst Performance

The selection of an appropriate catalyst is often a trade-off between yield, reaction time, temperature, and catalyst reusability. The following table summarizes the performance of a range of catalysts in the synthesis of substituted imidazoles, providing a basis for direct comparison.

Catalyst TypeCatalystProduct TypeAldehydeDiketone/EquivalentAmine SourceSolventTemp (°C)TimeYield (%)Reusability
Transition Metal CuI2,4,5-TrisubstitutedAryl aldehydeBenzoinAmmonium acetateButanolReflux~20 minHighNot specified
Cu(phen)Cl₂1,2,4,5-TetrasubstitutedVarious aldehydesl-histidineBenzylidenehydrazineEthanol353 hup to 92Not specified
FeCl₃/SiO₂1,2,4,5-TetrasubstitutedAcetalBenzilNH₄OAc & Primary aminesSolvent-freeNot specifiedNot specifiedVery goodYes
Metal-Free Organo 3-Picolinic acid2,4,5-Triaryl & 1,2,4,5-TetraryNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHighNot applicable
Ascorbic acid (Vit C)1,2,4,5-TetrasubstitutedVarious aldehydesBenzilPrimary amines & NH₄OAcSolvent-free100Not specifiedGood to excellentNot applicable
Nanocatalyst ZnO NPsSubstituted ImidazolesTrichloroacetonitrileAmides/Alkyl bromidesAmino acidsWaterRTNot specifiedExcellentYes
Fe₃O₄@C@PrNHSO₃H4,5-Diphenyl-1H-imidazoleDiverse aldehydesBenzilAmmonium acetateSolvent-freeNot specifiedNot specifiedHighUp to 8 times
Co₃O₄ NPs1,2,4,5-TetrasubstitutedVarious aldehydesBenzilPrimary amines & NH₄OAcNot specifiedNot specifiedShortHighUp to 5 times

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of substituted imidazoles using different catalytic systems.

Transition Metal Catalysis: Copper(I) Iodide

This protocol describes a common method for the synthesis of 2,4,5-trisubstituted imidazoles.[1][2]

  • Materials: Aryl aldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), Copper(I) iodide (CuI) (15 mol%), Butanol (7 mL).

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

    • Reflux the reaction mixture for approximately 20 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration and purify by recrystallization.

Metal-Free Organocatalysis: 3-Picolinic Acid

This method provides an environmentally benign route for the synthesis of tri- and tetrasubstituted imidazoles.[3]

  • Materials: 1,2-dicarbonyl compound, aldehyde, ammonium acetate (for trisubstituted) or primary amine (for tetrasubstituted), 3-picolinic acid.

  • Procedure:

    • Combine the reactants and the 3-picolinic acid catalyst.

    • The reaction can often be carried out under solvent-free conditions.

    • Heat the mixture as required, monitoring by TLC.

    • The product can be purified by standard techniques such as column chromatography.

Nanocatalysis: Magnetic Fe₃O₄ Nanoparticles

This protocol highlights the use of easily recoverable and reusable magnetic nanocatalysts.[1][4][5]

  • Materials: N-methylimidazole, isothiocyanate, triphenylphosphine, α-bromoketone, Fe₃O₄ nanoparticles (15 mol%).

  • Procedure:

    • Prepare a mixture of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone.

    • Add the Fe₃O₄ nanoparticles to the mixture.

    • Carry out the reaction under solvent-free conditions at 50°C for 5 hours.

    • After completion, separate the catalyst from the product mixture using an external magnet.

    • Purify the product.

Visualizing Experimental and Logical Workflows

To further aid in the understanding and selection of a suitable catalytic system, the following diagrams illustrate a general experimental workflow and a logical decision-making process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Aldehyde, Diketone, Amine Source) Mixing Mixing & Heating Reactants->Mixing Catalyst Catalyst Selection Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Isolation Product Isolation Monitoring->Isolation Completion Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Catalyst_Selection_Logic Start Define Synthesis Goals Yield High Yield Required? Start->Yield Green Green Chemistry Priority? Yield->Green Yes Cost Cost-Effectiveness? Yield->Cost No Reuse Catalyst Reusability? Green->Reuse Yes MF Metal-Free Organocatalysts (e.g., Picolinic Acid) Green->MF No Cost->Reuse TM Transition Metal Catalysts (e.g., Cu, Fe) Reuse->TM No Nano Nanocatalysts (e.g., Magnetic NPs) Reuse->Nano Yes

References

Comparative Antifungal Activity of Imidazole Derivatives and Standard Drugs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for the development of novel and more effective antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, and ongoing research continues to explore new derivatives with enhanced potency and broader spectrums of activity. This guide provides a comprehensive comparison of the antifungal activity of various imidazole derivatives against standard antifungal drugs, supported by quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[3][4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][6]

By inhibiting lanosterol 14α-demethylase, imidazole antifungals prevent the conversion of lanosterol to ergosterol.[6][7] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[6] The altered membrane composition increases its permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by imidazole derivatives.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols cyp51->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol fungal_cell_membrane Incorporation into Fungal Cell Membrane ergosterol->fungal_cell_membrane imidazole Imidazole Derivatives imidazole->cyp51 Inhibition

Figure 1: Ergosterol Biosynthesis Pathway and Imidazole Inhibition.

Comparative Antifungal Activity: In Vitro Data

The in vitro antifungal activity of novel chemical compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various imidazole derivatives against common fungal pathogens, in comparison to standard antifungal drugs.

Table 1: Antifungal Activity (MIC in µg/mL) of Imidazole Derivatives and Standard Drugs against Candida albicans

Compound/DrugMIC (µg/mL)Reference
Imidazole Derivatives
Eugenol-imidazole 134.6 µM (approx. 1.7 µg/mL)[8]
Dihydroeugenol-imidazole 1436.4 µM (approx. 13.4 µg/mL)[8]
Compound 318[9]
Compound 424[9]
Standard Drugs
Miconazole150.2 µM (approx. 62.2 µg/mL)[8]
FluconazoleMIC values can vary, often used as a reference[10]
Ketoconazole-
Clotrimazole-

Table 2: Antifungal Activity (MIC in µg/mL) of Imidazole Derivatives and Standard Drugs against Other Fungal Species

Fungal SpeciesImidazole DerivativeMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Candida auris Dihydroeugenol-imidazole 1436.4 µM (approx. 13.4 µg/mL)Miconazole74.9 µM (approx. 31 µg/mL)[8]
Fluconazole209.0 µM (approx. 64 µg/mL)[8]
Cryptococcus gattii Eugenol-imidazole 134.6-75.3 µM--[8]
Aspergillus niger Various synthesized imidazolesShowed significant activityFluconazoleReference Drug[2][10]
Cryptococcus neoformans Various synthesized imidazolesShowed significant activityFluconazoleReference Drug[2][10]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Accurate and reproducible antifungal susceptibility testing is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.

Broth Microdilution Method (Based on CLSI M38-A)

This method is used to determine the MIC of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of the imidazole derivatives and standard drugs in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antifungal agents by transferring 100 µL from the stock solution to the first well and then serially diluting across the plate. This will result in final drug concentrations typically ranging from 0.03 to 16 µg/mL.[11]

3. Inoculum Preparation:

  • Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) for 7 days to allow for sufficient sporulation.[12]

  • Prepare a stock inoculum suspension by gently scraping the surface of the culture with a sterile, wetted cotton swab.

  • Suspend the fungal material in sterile saline containing 0.05% Tween 20.

  • Adjust the inoculum suspension to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

  • Dilute the adjusted inoculum 1:50 in RPMI 1640 medium.[12]

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well of the microdilution plate.

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[12]

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

Agar Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[13][14]

1. Inoculum Preparation:

  • Prepare a fungal inoculum suspension as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.[15]

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[16]

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[16]

3. Application of Disks:

  • Aseptically place paper disks impregnated with a defined concentration of the antifungal agents onto the surface of the inoculated agar plate.[15]

  • Gently press each disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C for 24-48 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • The susceptibility of the isolate is determined by comparing the zone diameter to established interpretive criteria.

Experimental Workflow Visualization

The following diagram outlines the general workflow for in vitro antifungal susceptibility testing.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_broth Broth Microdilution cluster_disk Agar Disk Diffusion cluster_results Results fungal_culture Fungal Culture (e.g., on PDA) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep plate_inoculation Inoculate Microtiter Plate inoculum_prep->plate_inoculation agar_inoculation Inoculate Agar Plate inoculum_prep->agar_inoculation antifungal_prep Antifungal Stock and Dilutions antifungal_prep->plate_inoculation disk_application Apply Antifungal Disks antifungal_prep->disk_application broth_incubation Incubate 24-72h at 35°C plate_inoculation->broth_incubation mic_determination MIC Determination (Visual or Spectrophotometric) broth_incubation->mic_determination agar_inoculation->disk_application disk_incubation Incubate 24-48h at 35°C disk_application->disk_incubation zone_measurement Measure Zone of Inhibition (mm) disk_incubation->zone_measurement interpretation Interpretation (Susceptible, Intermediate, Resistant) mic_determination->interpretation zone_measurement->interpretation

Figure 2: General Workflow for Antifungal Susceptibility Testing.

Conclusion

The development of new imidazole derivatives continues to be a promising avenue in the search for novel antifungal therapies. The data presented in this guide demonstrate that newly synthesized imidazole compounds can exhibit potent antifungal activity, sometimes exceeding that of standard drugs against certain fungal strains. The provided experimental protocols, based on established standards, offer a framework for the rigorous evaluation of these compounds. Further in vivo studies are essential to validate the therapeutic potential of the most promising imidazole derivatives identified through in vitro screening.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel Imidazole Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to a burgeoning interest in heterocyclic compounds, with imidazole derivatives emerging as a particularly promising class. Their structural versatility allows for the synthesis of a diverse array of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of recently developed imidazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of next-generation cancer therapeutics.

Comparative Cytotoxicity of Novel Imidazole Derivatives

The in vitro cytotoxic activity of a selection of novel imidazole derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented to facilitate a direct comparison of the anticancer efficacy of these compounds.

Imidazole Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
1H-imidazole [4,5-f][1] phenanthroline IPM714HCT116 (Colon)1.74[2]
SW480 (Colon)2.0[2]
Imidazole-Chalcone Compound 9j'A549 (Lung)7.05[3]
MCF-7 (Breast)9.88[1]
Compound 9gA549 (Lung)-[3]
2-Aryl-4-benzoyl-imidazole (ABI) Compound 5daMelanoma Cell Line Panel (Average)0.0157[4]
Imidazoquinoxaline EAPB0203A375 (Melanoma)-[5]
EAPB0503A375 (Melanoma)-[5]
3H-imidazole [4,5-b] pyridine Compound 10dMCF-7 (Breast)-[6]
A2780 (Ovarian)-[6]
Compound 10nMCF-7 (Breast)-[6]
A2780 (Ovarian)-[6]

Note: A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

The determination of the cytotoxic effects of the novel imidazole derivatives was primarily conducted using the MTT assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel imidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole derivatives in complete culture medium to achieve a range of final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (cells treated with the solvent at the same concentration used for the highest compound concentration) and a negative control (cells in medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.[3][7]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mechanistic Insights: Signaling Pathways and Visualizations

Many novel imidazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most prominent mechanisms are the inhibition of the PI3K/AKT/mTOR pathway and the disruption of tubulin polymerization.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation. Several imidazole derivatives have been shown to target and inhibit key components of this pathway.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Imidazole Derivatives Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Imidazole Imidazole Derivatives ColchicineSite Colchicine Binding Site Imidazole->ColchicineSite Binds to BlockedPolymerization Polymerization Inhibited ColchicineSite->BlockedPolymerization Prevents CellCycleArrest G2/M Arrest & Apoptosis BlockedPolymerization->CellCycleArrest Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_treatment 3. Treatment with Imidazole Derivatives cell_seeding->compound_treatment incubation 4. Incubation (48-72h) compound_treatment->incubation mtt_assay 5. MTT Assay incubation->mtt_assay data_analysis 6. Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to Imidazole Synthesis: Alternatives to Ethyl Isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of imidazole-containing scaffolds, the selection of an appropriate synthetic methodology is paramount. While the use of ethyl isocyanoacetate in multicomponent reactions is a well-established route, a diverse array of alternative reagents and named reactions offer distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to facilitate the informed selection of a synthetic strategy tailored to specific research needs.

Comparative Performance of Imidazole Synthesis Methods

The efficiency of imidazole synthesis is highly dependent on the chosen method and the nature of the starting materials. The following tables summarize quantitative data for several prominent alternatives to ethyl isocyanoacetate-based syntheses.

Table 1: Van Leusen Imidazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) or its derivatives, which are close analogs of ethyl isocyanoacetate. This method is highly versatile and can be performed as a two-component reaction with a pre-formed aldimine or as a three-component reaction where the aldimine is generated in situ.[1][2]

Aldehyde/ImineAmineTosMIC DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeBenzylamineTosMICK₂CO₃CH₃OH/DMEReflux285
4-ChlorobenzaldehydeBenzylamineTosMICK₂CO₃CH₃OH/DMEReflux288
4-MethoxybenzaldehydeBenzylamineTosMICK₂CO₃CH₃OH/DMEReflux282
PropanalBenzylamineTosMICK₂CO₃CH₃OH/DMEReflux275
Pre-formed N-benzylidenebenzylamine-TosMICNaHTHF/DMSO20192

Data compiled from various sources, including[1][2][3].

Table 2: Debus-Radziszewski Imidazole Synthesis

This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. It is a commercially significant method for the production of various imidazoles.[4][5]

1,2-DicarbonylAldehydeAmine SourceSolventTemp. (°C)Time (h)Yield (%)
BenzilBenzaldehydeNH₄OAcAcetic AcidReflux295
Benzil4-ChlorobenzaldehydeNH₄OAcAcetic AcidReflux292
Benzil4-MethylbenzaldehydeNH₄OAcAcetic AcidReflux296
GlyoxalBenzaldehydeNH₄OAcAcetic AcidReflux378
BenzilBenzaldehydeMethylamineEthanolReflux485

Data compiled from various sources, including[5][6][7].

Table 3: Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and a thiocyanate source. The resulting 2-thiol can often be removed in a subsequent step to yield the corresponding imidazole.

| α-Amino Ketone/Aldehyde | Thiocyanate Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Aminoacetophenone HCl | KSCN | H₂O | Reflux | 2 | 90 | | α-Aminopropiophenone HCl | KSCN | H₂O | Reflux | 2.5 | 85 | | 2-Amino-1-phenylpropan-1-one | NH₄SCN | Ethanol | Reflux | 3 | 88 | | Aminoacetaldehyde dimethyl acetal | KSCN | aq. HCl | 98 | 2 | Not specified |

Data compiled from various sources, including[8][9].

Table 4: Synthesis from α-Acylamino Ketones

The cyclization of α-acylamino ketones in the presence of a nitrogen source, typically ammonium acetate, provides a direct route to 1,2,4-trisubstituted imidazoles. This method can also be adapted for solid-phase synthesis.[10]

α-Acylamino KetoneNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)
2-(Benzoylamino)acetophenoneNH₄OAcAcetic Acid100285-95
2-AcetamidoacetophenoneNH₄OAcAcetic Acid100380-90
N-(2-Oxo-2-phenylethyl)acetamideNH₄OAcAcetic AcidReflux478
Solid-supported α-acylamino ketonesNH₄OAcAcetic Acid10012Good to excellent

Data compiled from various sources, including[10][11].

Experimental Protocols

Van Leusen Three-Component Imidazole Synthesis

This protocol describes the in situ formation of the aldimine followed by the addition of TosMIC.[1][2]

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane, is added tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Potassium carbonate (K₂CO₃) (2.0 eq) is added as the base.

  • The reaction mixture is stirred at reflux temperature for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.

Debus-Radziszewski Imidazole Synthesis (One-Pot Procedure)

This protocol outlines a one-pot synthesis of 2,4,5-triphenylimidazole.[6]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent to provide a stirrable mixture.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove excess ammonium acetate and acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This procedure details the synthesis of a 2-mercaptoimidazole from an α-amino ketone.

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (KSCN) (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux for 2 hours.

  • Upon cooling, a solid precipitate of 2-mercapto-4-phenylimidazole will form.

  • Collect the product by vacuum filtration.

  • Wash the collected solid with cold water and dry under vacuum.

Wallach Synthesis of N-Methylimidazole

This classical synthesis provides N-substituted imidazoles.[8][9]

Procedure:

  • In a fume hood, cautiously add phosphorus pentachloride (PCl₅) in portions to N,N'-dimethyloxamide with cooling.

  • After the initial vigorous reaction subsides, gently heat the mixture to complete the formation of the chloro-intermediate.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution).

  • Extract the chloro-intermediate with a suitable organic solvent.

  • Reduce the intermediate using a reducing agent such as hydroiodic acid (HI).

  • After the reduction is complete, neutralize the mixture and extract the N-methylimidazole product.

  • Purify the product by distillation.

Imidazole Synthesis from an α-Acylamino Ketone

This method describes the cyclization of an α-acylamino ketone to form a trisubstituted imidazole.[10]

Procedure:

  • Dissolve the α-acylamino ketone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture at 100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a base such as ammonium hydroxide.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazole.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described imidazole synthesis methods.

Van_Leusen_Workflow cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde Mixing Mix in Solvent (e.g., MeOH) Aldehyde->Mixing Amine Primary Amine Amine->Mixing TosMIC TosMIC TosMIC->Mixing Add_Base Add Base (K₂CO₃) Mixing->Add_Base Reflux Reflux (2-4h) Add_Base->Reflux Workup Workup & Purification Reflux->Workup Product 1,4,5-Trisubstituted Imidazole Workup->Product

Caption: Van Leusen Three-Component Imidazole Synthesis Workflow.

Debus_Radziszewski_Workflow cluster_reactants Reactants cluster_process Process Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Combine Combine in Acetic Acid Dicarbonyl->Combine Aldehyde Aldehyde Aldehyde->Combine Ammonia Ammonia Source (NH₄OAc) Ammonia->Combine Reflux Reflux (1-2h) Combine->Reflux Precipitation Precipitate in Water Reflux->Precipitation Purification Filter & Recrystallize Precipitation->Purification Product Substituted Imidazole Purification->Product

Caption: Debus-Radziszewski Imidazole Synthesis Workflow.

Marckwald_Workflow cluster_reactants Reactants cluster_process Process AminoKetone α-Amino Ketone Hydrochloride Dissolve Dissolve in Water AminoKetone->Dissolve Thiocyanate Potassium Thiocyanate Thiocyanate->Dissolve Reflux Reflux (2h) Dissolve->Reflux Crystallization Cool & Crystallize Reflux->Crystallization Isolation Filter & Dry Crystallization->Isolation Product 2-Mercapto- imidazole Isolation->Product

Caption: Marckwald Synthesis Workflow.

Acylamino_Ketone_Workflow cluster_reactants Reactants cluster_process Process AcylaminoKetone α-Acylamino Ketone Combine Combine in Acetic Acid AcylaminoKetone->Combine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Combine Heat Heat (100°C, 2-4h) Combine->Heat Workup Workup & Purification Heat->Workup Product Trisubstituted Imidazole Workup->Product

Caption: Imidazole Synthesis from α-Acylamino Ketone Workflow.

References

Validating the Molecular Weight of Ethyl 1H-imidazole-4-carboxylate: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in substance identification and characterization. This guide provides a comparative overview of mass spectrometry for validating the molecular weight of Ethyl 1H-imidazole-4-carboxylate, alongside alternative analytical methods. Experimental data and detailed protocols are presented to support the comparison.

This compound

  • Chemical Formula: C₆H₈N₂O₂

  • Theoretical Molecular Weight: 140.14 g/mol [1][2][3]

Comparison of Analytical Techniques for Molecular Weight Determination

The selection of an analytical technique for molecular weight determination depends on factors such as the nature of the compound, required accuracy, and available instrumentation. Mass spectrometry is a powerful and widely used method for this purpose, offering high sensitivity and accuracy.[4][5][6]

Analytical TechniquePrincipleExperimental Molecular Weight (Da)AccuracyThroughputNotes
Electrospray Ionization Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio (m/z) of ions in the gas phase. It is a soft ionization technique suitable for polar molecules.[2][3]141.0660 ([M+H]⁺)High (ppm)[4]HighProvides accurate mass and molecular formula confirmation.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) Utilizes gas-phase ion-molecule reactions at atmospheric pressure to ionize the analyte. It is suitable for less polar and thermally stable compounds.[1][7][8][9]141.0660 ([M+H]⁺)High (ppm)HighA good alternative to ESI for certain types of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy While primarily used for structure elucidation, NMR can be used for molecular weight estimation of polymers through end-group analysis. For small molecules, it confirms the structure, indirectly validating the molecular weight.N/AIndirectLow to MediumProvides detailed structural information.
Elemental Analysis Determines the percentage composition of elements (C, H, N, O) in a compound. The empirical formula derived can be used to calculate the molecular weight if the molecular formula is known or can be deduced.N/ALowLowA traditional method that provides the elemental composition.

Experimental Protocols

Mass Spectrometry: Electrospray Ionization (ESI-MS)

This protocol outlines the validation of the molecular weight of this compound using ESI-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[10]

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.[10]

  • To promote ionization, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.[3]

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[3][10]

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • Ionization Mode: Positive ion mode is typically used for compounds like this compound, which can be readily protonated.

  • Infusion: The prepared sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

3. Data Analysis:

  • The expected ion in the positive mode is the protonated molecule, [M+H]⁺, with a theoretical m/z of 141.0662.

  • Compare the experimentally measured m/z value with the theoretical value. The difference, expressed in parts per million (ppm), indicates the accuracy of the measurement.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams are provided in the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to 10 µg/mL dissolve->dilute acidify Add 0.1% Formic Acid dilute->acidify filter Filter Sample acidify->filter infuse Direct Infusion filter->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum compare Compare Experimental vs. Theoretical m/z spectrum->compare validate Validate Molecular Weight compare->validate

Caption: Experimental workflow for molecular weight validation by ESI-MS.

This guide provides a foundational understanding of the methods available for validating the molecular weight of this compound. The choice of technique will ultimately be guided by the specific requirements of the research and the available resources.

References

A Comparative Guide to the Efficacy of Purification Methods for Imidazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining imidazole esters of high purity is a critical step. The synthesis of these compounds often results in a mixture containing unreacted starting materials, catalysts, and various side products. The choice of purification method is paramount to isolate the desired ester with optimal purity and yield. This guide provides an objective comparison of common purification techniques, supported by generalized experimental protocols and data, to aid in the selection of the most appropriate strategy.

Common Impurities in Imidazole Ester Synthesis

The purification strategy is largely dictated by the nature of the impurities present. Common contaminants in the synthesis of imidazole esters include:

  • Unreacted Starting Materials: Residual carboxylic acids, alcohols, or imidazole precursors.[1][2]

  • Reagents and Catalysts: Excess coupling agents or catalysts used in the esterification process.

  • Side Products: Isomeric byproducts, such as regioisomers from the alkylation of the imidazole ring, and products from side reactions.[3]

  • Degradation Products: Compounds formed if the product is unstable under the reaction or work-up conditions.

Head-to-Head Comparison of Purification Methods

The most prevalent methods for purifying imidazole esters are acid-base extraction, column chromatography, and recrystallization. Each technique leverages different physicochemical properties to achieve separation.

Purification MethodPrinciple of SeparationBest Suited For Removing...Typical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Acid-Base Extraction Differential solubility of ionizable compounds in aqueous vs. organic phases.[1]Acidic (e.g., carboxylic acids) and basic (e.g., excess imidazole) impurities from the neutral ester product.[2][4]Moderate to High (>95%)High (>90%)Fast, inexpensive, and excellent for removing acidic/basic contaminants; scalable.[1]Ineffective for separating neutral impurities; risk of ester hydrolysis with strong bases.[1]
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[5]A wide range of impurities with different polarities, including neutral byproducts and isomers.Very High (>99%)Variable (60-90%)Highly effective for complex mixtures; provides very high purity; adaptable (flash vs. HPLC).[5]Can be time-consuming and expensive (solvents, stationary phase); potential for product loss on the column.[6]
Recrystallization Difference in solubility of the target compound and impurities in a solvent at different temperatures.Small amounts of impurities from a solid product that is thermally stable.High to Very High (>98%)Variable (50-95%)Yields highly pure crystalline product; relatively simple and cost-effective for final purification.Requires a solid product; finding a suitable solvent can be challenging; potential for significant product loss in mother liquor.[6]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducibility and success. Below are generalized protocols for the most common purification techniques.

Acid-Base Extraction

This method is ideal for the initial work-up of a reaction mixture to remove ionizable impurities like unreacted carboxylic acids or basic imidazole starting materials from the desired neutral ester.[2]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash (to remove bases): Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[7] Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated basic impurities will partition into the aqueous layer.[4] Drain and discard the lower aqueous layer. Repeat this wash 1-2 times.

  • Basic Wash (to remove acids): Add a mild aqueous base solution (e.g., saturated sodium bicarbonate) to the organic layer in the funnel.[2] A weak base is chosen to prevent hydrolysis of the ester product.[1] Shake, vent, and allow the layers to separate. The deprotonated acidic impurities will move to the aqueous layer. Drain and discard the aqueous layer. Repeat 1-2 times.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the purified imidazole ester.

Workflow for Acid-Base Extraction:

A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Separate Layers B->C D Aqueous Layer 1 (Basic Impurities) C->D Discard E Organic Layer C->E F Wash with sat. NaHCO3 E->F G Separate Layers F->G H Aqueous Layer 2 (Acidic Impurities) G->H Discard I Organic Layer G->I J Wash with Brine I->J K Dry & Concentrate J->K L Purified Imidazole Ester K->L

Caption: Workflow for purifying imidazole esters via acid-base extraction.

Column Chromatography

Column chromatography is a powerful technique for separating imidazole esters from impurities that have different polarities, which is particularly useful when acid-base extraction is insufficient.[5]

Experimental Protocol:

  • TLC Analysis: First, analyze the crude mixture using Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent) system that provides good separation between the desired product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[5] Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica surface, ensuring an evenly packed stationary phase without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Start with a non-polar eluent and gradually increase the polarity (gradient elution) to move compounds down the column at different rates.[5]

  • Fraction Collection: Collect the eluent in a series of tubes (fractions).

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified imidazole ester.

Workflow for Column Chromatography:

cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Crude Product B TLC Analysis to Determine Eluent A->B D Load Sample onto Column B->D C Pack Column with Silica Gel C->D E Elute with Mobile Phase Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate Solvent H->I J Purified Imidazole Ester I->J

Caption: Generalized workflow for purification by column chromatography.

Recrystallization

For imidazole esters that are solid at room temperature, recrystallization is an excellent final purification step to achieve high purity by removing small amounts of contaminants.[8]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the imidazole ester is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Pure crystals of the imidazole ester should precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Dry the crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization:

A Crude Solid Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Filtrate C->D E Insoluble Impurities C->E Discard F Slow Cooling (Crystallization) D->F G Vacuum Filtration F->G H Mother Liquor (Soluble Impurities) G->H Discard I Wash Crystals with Cold Solvent G->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: The process of purifying a solid imidazole ester by recrystallization.

Conclusion

The selection of an optimal purification method for imidazole esters depends on the specific impurities present, the desired final purity, the scale of the reaction, and the physical state of the product.

  • Acid-base extraction is a highly efficient first-pass technique for removing acidic and basic contaminants.[1][2]

  • Column chromatography offers the highest resolving power for complex mixtures containing multiple neutral impurities.[5]

  • Recrystallization is the gold standard for achieving exceptional purity for solid compounds.[6][8]

In many cases, a multi-step approach combining these techniques—such as an initial acid-base extraction followed by column chromatography or recrystallization—will yield the best results, providing imidazole esters of the high purity required for pharmaceutical and research applications.

References

A Comparative Guide to Imidazole Synthesis: Established Protocols vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazole scaffold is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of established and modern imidazole synthesis methods, supported by experimental data, to inform the selection of the most appropriate protocol for various research and development needs.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Over the years, a variety of synthetic strategies have been developed, ranging from classical multi-component reactions to modern catalytic and microwave-assisted approaches. The choice of synthetic route is often a trade-off between reaction yield, time, temperature, and substrate scope. This guide presents a comparative analysis of key methods to aid in this decision-making process.

Quantitative Comparison of Imidazole Synthesis Methods

The following tables summarize quantitative data for the synthesis of representative imidazole derivatives using various established and modern methods.

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Debus-Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[1]
Catalytic (DABCO) 2,4,5-TriphenylimidazoleBenzaldehyde, Benzil, Ammonium AcetateDABCOt-Butanol60-6512 h92[2]
Catalytic (Silicotungstic Acid) 2,4,5-Trisubstituted ImidazolesBenzyl/Benzoin, Aromatic Aldehydes, Ammonium Acetate7.5% Silicotungstic AcidEthanolReflux-94[2]
Catalytic (Lactic Acid) 2,4,5-Trisubstituted ImidazolesAromatic Aldehyde, Benzil, Ammonium AcetateLactic Acid-160-92[2]
Microwave-Assisted (Solvent-Free) 2,4,5-Trisubstituted ImidazolesBenzil, Aryl Aldehydes, Ammonium Acetate-Solvent-Free--High[2]
Microwave-Assisted (Cr2O3 NPs) 2,4,5-Trisubstituted ImidazolesAromatic Aldehydes, Benzil, Ammonium AcetateCr2O3 NanoparticlesWater--Excellent[3]
Ultrasonic Irradiation (Boric Acid) 2,4,5-Triaryl-1H-ImidazolesBenzil/Benzoin, Aldehydes, Ammonium Acetate5 mol% Boric AcidAqueous MediaRoom Temp.40-70 minQuantitative[2]

Table 2: Synthesis of Other Substituted Imidazoles

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Marckwald Synthesis 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone hydrochloride, Potassium thiocyanate-WaterReflux2 h-[1]
Catalytic (Copper) N-ArylimidazolesIodobenzene, ImidazoleCuIDMF35-4040 hQuantitative[4]
One-Pot (Solvent-Free) Benzyl-substituted ImidazolesBenzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate-Solvent-Free~70~1 hHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are methodologies for key experiments cited in this guide.

Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical one-pot condensation reaction remains a widely used method for the synthesis of tri-substituted imidazoles.[1]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This method is particularly useful for the synthesis of 2-mercaptoimidazoles.[1]

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq).

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.

  • Collect the product by filtration, wash with cold water, and dry.

Microwave-Assisted, Catalyst-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to higher yields compared to conventional heating.

Procedure:

  • In a microwave-safe vessel, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • The mixture is irradiated in a microwave reactor at a specified power and for a short duration (e.g., 1-5 minutes).

  • After the reaction, the mixture is cooled, and the product is purified, typically by recrystallization.

Catalytic Synthesis of N-Arylimidazoles

Copper-catalyzed N-arylation is a powerful method for the synthesis of N-substituted imidazoles.[4]

Procedure:

  • To a reaction vessel, add imidazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium phosphate (K3PO4, 2.0 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • The reaction mixture is stirred at 35-40°C for 40 hours.

  • After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for Benchmarking Imidazole Synthesis Methods

The following diagram illustrates a typical workflow for comparing the efficacy of different imidazole synthesis protocols.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_comparison Comparison Reactants Select Reactants (Dicarbonyl, Aldehyde, Amine) Methods Choose Synthesis Methods (e.g., Radziszewski, Microwave, Catalytic) Reactants->Methods Define Scope Synthesis Perform Syntheses Methods->Synthesis Execute Protocols Purification Isolate and Purify Products Synthesis->Purification Characterization Characterize Products (NMR, MS, etc.) Purification->Characterization Quantification Quantify Performance Metrics (Yield, Time, etc.) Characterization->Quantification DataTable Compile Data into Comparative Tables Quantification->DataTable Conclusion Draw Conclusions on Method Efficacy DataTable->Conclusion

Caption: A generalized workflow for the comparative analysis of various imidazole synthesis methods.

Signaling Pathway Inhibition by an Imidazole-Containing Drug: Nilotinib

Many imidazole-containing drugs function as kinase inhibitors. Nilotinib, for example, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It targets the BCR-ABL fusion protein, inhibiting its downstream signaling pathways.[5][6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) JAK JAK BCR_ABL->JAK PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Proliferation Apoptosis Apoptosis Nilotinib Nilotinib (Imidazole-based TKI) Nilotinib->BCR_ABL Inhibits Nilotinib->Apoptosis Induces

References

Safety Operating Guide

Safe Disposal of Ethyl 1H-imidazole-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 1H-imidazole-4-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Key Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1][2][3] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1][2][3]

I. Immediate Steps for Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][3]

  • Don PPE: Wear the necessary personal protective equipment, including respiratory protection if dust is generated.[3]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]

  • Collect the Material: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[3][4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including cleaning supplies and PPE, should be placed in a sealed container and disposed of as hazardous waste.

II. Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended method is through a licensed professional waste disposal service.

Step-by-Step Disposal Plan:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerize and Label: Place the waste in a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name and any associated hazards.

  • Engage a Licensed Disposal Company: Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the material.[3] The preferred methods of disposal are through a chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Do Not Discharge to Sewer: Under no circumstances should this chemical be discharged into the sewer system or the environment.[1]

III. Contaminated Packaging Disposal

Proper disposal of the original container is also a critical step in the waste management process.

Procedure for Container Disposal:

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent.[1]

  • Recycle or Recondition: The triple-rinsed container can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: If recycling is not an option, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, in accordance with local regulations.[1]

IV. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C6H8N2O2
Melting Point 160-162ºC[5]
Flash Point 147.0±20.4 °C[5]
Solubility Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water.[5]
Appearance Solid[3]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_spill Spill Scenario cluster_disposal Disposal Path cluster_container Container Disposal a Don Personal Protective Equipment b Handle in a Well-Ventilated Area a->b c Spill Occurs b->c If Spill g Segregate Chemical Waste b->g Routine Disposal d Contain Spill c->d e Collect Material into Sealed Container d->e f Decontaminate Area e->f i Contact Licensed Disposal Service f->i h Label Waste Container g->h k Triple Rinse Container g->k Empty Container h->i j Incineration or Chemical Destruction i->j l Recycle/Recondition or Puncture & Landfill k->l

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.